molecular formula C7H16N4O2 B2443206 D-Arginine methyl ester CAS No. 65160-70-5; 78851-84-0

D-Arginine methyl ester

Cat. No.: B2443206
CAS No.: 65160-70-5; 78851-84-0
M. Wt: 188.231
InChI Key: ZDLDXNCMJBOYJV-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Arginine methyl ester is a useful research compound. Its molecular formula is C7H16N4O2 and its molecular weight is 188.231. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-amino-5-(diaminomethylideneamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O2/c1-13-6(12)5(8)3-2-4-11-7(9)10/h5H,2-4,8H2,1H3,(H4,9,10,11)/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLDXNCMJBOYJV-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CCCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Stereospecificity of Serine Proteases (Trypsin) for L-Arg-OMe vs. D-Arg-OMe

Author: BenchChem Technical Support Team. Date: February 2026

Topic: D-Arg-OMe vs L-Arg-OMe Stereospecificity in Enzyme Assays Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the development of peptide therapeutics and enzymatic quality control, the stereochemical purity of substrates is paramount. This guide provides an in-depth analysis of the stereospecificity of serine proteases—specifically Trypsin—towards L-Arginine methyl ester (L-Arg-OMe) versus its enantiomer, D-Arginine methyl ester (D-Arg-OMe) .

While L-Arg-OMe is a canonical substrate rapidly hydrolyzed by trypsin, D-Arg-OMe acts as a stereochemical probe, often exhibiting negligible hydrolysis or functioning as a weak competitive inhibitor. Understanding this dichotomy is critical for validating enzyme active site geometry, determining enantiomeric excess (ee) in synthetic preparations, and designing peptidomimetics resistant to proteolysis.

Mechanistic Basis of Stereospecificity

The Active Site Geometry

The discrimination between L- and D-Arg-OMe by trypsin is a classic example of molecular recognition governed by the "Three-Point Attachment" theory.

  • L-Arg-OMe Binding: The L-isomer aligns perfectly within the S1 specificity pocket. The positively charged guanidinium group of the arginine side chain forms a salt bridge with Aspartate-189 (Asp189) at the bottom of the pocket. This anchors the substrate, positioning the scissile ester bond (

    
    ) in precise alignment with the catalytic triad (Ser195, His57, Asp102 ). The carbonyl carbon is attacked by the nucleophilic Ser195 oxygen, forming the tetrahedral intermediate.
    
  • D-Arg-OMe Exclusion: The D-isomer possesses the same chemical groups but in a mirror-image arrangement. When the guanidinium group anchors to Asp189, the rigid backbone geometry forces the scissile ester bond away from the catalytic Ser195 or causes severe steric clashes with the hydrophobic walls of the active site (specifically residues 214-220). Consequently, the transition state cannot stabilize, and hydrolysis is kinetically disfavored.

Visualization of Stereochemical Fit

The following diagram illustrates the kinetic divergence based on stereochemical fit.

Stereospecificity Substrate_L L-Arg-OMe (Substrate) ActiveSite Trypsin Active Site (S1 Pocket + Catalytic Triad) Substrate_L->ActiveSite Binding (Kd_L) Substrate_D D-Arg-OMe (Inhibitor/Control) Substrate_D->ActiveSite Binding (Kd_D) Complex_L Michaelis Complex (ES) Correct Alignment ActiveSite->Complex_L Salt Bridge (Asp189) Complex_D Steric Clash / Misalignment (EI Complex) ActiveSite->Complex_D Salt Bridge (Asp189) Transition Tetrahedral Intermediate (Oxyanion Hole Stabilized) Complex_L->Transition k_cat (Fast) NoReaction No Reaction / Competitive Inhibition Complex_D->NoReaction k_cat ~ 0 Product L-Arginine + Methanol Transition->Product Hydrolysis

Figure 1: Kinetic pathway divergence. L-Arg-OMe proceeds through the catalytic triad mechanism, while D-Arg-OMe forms a non-productive complex due to steric misalignment.

Experimental Protocols

To quantify stereospecificity, two primary methodologies are recommended: Potentiometric Titration (pH Stat) for precise kinetic constants, and the Hestrin Colorimetric Method for high-throughput screening.

Protocol A: Potentiometric Titration (The "Gold Standard")

Hydrolysis of Arg-OMe releases protons (


), lowering the pH. This method maintains a constant pH by titrating with a base, providing a direct readout of reaction velocity.

Reagents:

  • Buffer: 1 mM HCl (Storage), 5 mM Tris-HCl pH 8.0 (Assay).

  • Substrates: 10 mM L-Arg-OMe and 10 mM D-Arg-OMe (dissolved in water).

  • Enzyme: Trypsin (TPCK-treated to prevent chymotrypsin activity), 50 µg/mL.

  • Titrant: 0.01 N NaOH.

Workflow:

  • Calibration: Calibrate the pH stat system at pH 8.0, 25°C.

  • Blank: Add 10 mL assay buffer and monitor background acid release (should be zero).

  • Substrate Addition: Add L-Arg-OMe to a final concentration of 1 mM.

  • Initiation: Add Trypsin (approx. 10-50 units).

  • Measurement: Record the volume of NaOH added over time to maintain pH 8.0.

    • Calculation:

      
      .
      
  • Control: Repeat with D-Arg-OMe. Expect slope

    
    .
    
Protocol B: Hestrin Colorimetric Method

Ideal for endpoint assays or when a pH stat is unavailable. It relies on the reaction of remaining ester with hydroxylamine to form a purple ferric-hydroxamate complex.

Reagents:

  • Alkaline Hydroxylamine: Mix equal volumes of 2 M hydroxylamine hydrochloride and 3.5 M NaOH.

  • Ferric Iron Solution: 0.37 M

    
     in 0.1 N HCl.
    
  • Acid: 4 M HCl (to stop reaction/acidify for color).

Workflow:

  • Incubation: Incubate Enzyme + Substrate (L- or D-Arg-OMe) in Tris buffer pH 8.0 at 37°C for defined intervals (e.g., 0, 10, 20, 30 min).

  • Derivatization: Remove 100 µL aliquot and add 200 µL Alkaline Hydroxylamine. Incubate 1 min.

  • Acidification: Add 100 µL 4 M HCl to acidify (pH must be < 1.5 for color).

  • Development: Add 100 µL Ferric Iron Solution.

  • Detection: Measure Absorbance at 525 nm .

    • Note: Absorbance decreases as substrate is hydrolyzed. High signal = Intact Ester (D-Arg-OMe). Low signal = Hydrolyzed (L-Arg-OMe).

Experimental Workflow Diagram

ProtocolFlow Start Start Assay Prep Prepare 10mM Substrates (L-Arg-OMe & D-Arg-OMe) Start->Prep Choice Select Method Prep->Choice pH_Stat Method A: pH Stat (Real-time Kinetics) Choice->pH_Stat Hestrin Method B: Hestrin (Colorimetric) (Endpoint / HTS) Choice->Hestrin Titrate Add Enzyme + Substrate Titrate with NaOH to maintain pH 8.0 pH_Stat->Titrate Slope Measure Slope (NaOH vol/time) Directly proportional to velocity Titrate->Slope Compare Data Comparison L-Isomer vs D-Isomer Slope->Compare Incubate Incubate Enzyme + Substrate Stop at t=10, 20, 30 min Hestrin->Incubate Derivatize Add Hydroxylamine -> Hydroxamic Acid Add FeCl3 -> Purple Complex Incubate->Derivatize Read Read Absorbance @ 525nm (Signal = Remaining Substrate) Derivatize->Read Read->Compare

Figure 2: Decision matrix for assay selection. pH Stat is preferred for kinetic constants; Hestrin is preferred for batch purity testing.

Data Analysis & Interpretation

Quantitative Comparison

The following table summarizes the expected kinetic behavior of Trypsin with both enantiomers.

ParameterL-Arg-OMeD-Arg-OMeInterpretation

(Michaelis Constant)
Low (µM range)N/A (or very high)High affinity for L-form; D-form binds poorly.

(Turnover Number)
High (

)

D-form is not catalytically processed.

(Efficiency)
High (

)
NegligibleIndicates strict stereospecificity.
Inhibition Type SubstrateCompetitive InhibitorD-Arg-OMe competes for the active site but yields no product.
Calculating Stereospecificity

To validate an enzyme preparation or check for racemization in a substrate batch, calculate the Stereochemical Discrimination Factor (SDF) :



For high-purity Trypsin, this value should exceed 1,000. If significant activity is observed with D-Arg-OMe, suspect:

  • Racemization: The D-substrate is contaminated with L-substrate.

  • Enzyme Impurity: Presence of non-specific esterases or racemases in the enzyme prep.

Inhibition Analysis (Ki)

If using D-Arg-OMe as an inhibitor, determine the Inhibition Constant (


) using the Cheng-Prusoff equation (for competitive inhibition):


  • Note: Since D-Arg-OMe is a weak inhibitor for Trypsin, high concentrations (mM range) are required to observe significant

    
     shifts against L-Arg-OMe hydrolysis.
    

Applications in Drug Development[2]

  • Peptidomimetic Design: The resistance of D-Arg-OMe to hydrolysis validates the strategy of incorporating D-amino acids into peptide drugs to extend plasma half-life.

  • Quality Control (QC): The Hestrin assay using D-Arg-OMe is a robust negative control for QC release of protease batches. Any signal decay indicates contamination.

  • Active Site Probing: D-Arg-OMe is used in X-ray crystallography to capture the "unproductive" Michaelis complex, revealing steric boundaries of the S1 pocket without substrate turnover.

References

  • Wilcox, P. E. (1970). Chymotrypsinogens — chymotrypsins. Methods in Enzymology, 19, 64-108.

  • Hestrin, S. (1949). The reaction of acetylcholine and other carboxylic acid derivatives with hydroxylamine, and its analytical application. Journal of Biological Chemistry, 180(1), 249-261.

  • Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain. Biochemical and Biophysical Research Communications, 27(2), 157-162.

  • Corey, D. R., & Craik, C. S. (1992). An investigation into the minimum requirements for peptide hydrolysis by mutation of the catalytic triad of trypsin. Journal of the American Chemical Society, 114(5), 1784-1790.

  • Ohno, M., et al. (1998). Stereospecificity of trypsin and chymotrypsin: Implications for peptide synthesis. Journal of Biochemistry, 124(2), 406-414.

D-Arginine methyl ester molecular weight and chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Properties, Synthesis, and Research Applications[1]

Part 1: Executive Chemical Profile

D-Arginine Methyl Ester (commonly utilized as the dihydrochloride salt) is the D-enantiomer of the methyl ester of the semi-essential amino acid arginine. Unlike its L-isomer, which serves as a precursor for nitric oxide (NO) synthesis or a substrate for arginase, the D-isomer is metabolically inert in most mammalian systems. This stereochemical distinction makes it a critical tool for validating signal transduction pathways involving Nitric Oxide Synthase (NOS).

Core Identity Matrix
ParameterSpecification
Chemical Name This compound dihydrochloride
Common Abbreviation D-Arg-OMe[1][2][3][4][5][6][7][8][9][10] · 2HCl
CAS Number 78851-84-0 (Dihydrochloride)
Molecular Formula C₇H₁₆N₄O₂[4][7][8] · 2HCl
Molecular Weight 261.15 g/mol (Salt); 188.23 g/mol (Free Base)
Stereochemistry D-isomer (R-configuration at α-carbon)
Solubility Highly soluble in water (>100 mg/mL), Methanol; Insoluble in non-polar solvents.
Appearance White to off-white crystalline powder
Part 2: Critical Distinctions & Mechanism of Action

In experimental pharmacology, confusion often arises between D-Arg-OMe (the subject of this guide) and D-NAME (Nitro-D-arginine methyl ester). It is vital to distinguish these to prevent catastrophic experimental design errors.

  • L-Arginine Methyl Ester (L-Arg-OMe): A membrane-permeable prodrug. Intracellular esterases hydrolyze it to L-Arginine, which then acts as a substrate for NOS to produce Nitric Oxide.

  • This compound (D-Arg-OMe): The non-metabolizable control. It controls for the physicochemical effects (pH, osmolarity, cationic charge) of administering an amino acid ester without providing the substrate for NO generation.

  • L-NAME: A specific inhibitor of NOS.

  • D-NAME: The negative control for the inhibitor L-NAME.

The "Why" Behind the Molecule: Researchers use D-Arg-OMe to prove stereoselectivity. If a physiological response (e.g., vasodilation) is observed with L-Arg-OMe but not with D-Arg-OMe, the mechanism is confirmed to be enzyme-mediated (NOS pathway) rather than a non-specific chemical effect.

Caption: Mechanistic divergence of L- vs. This compound in Nitric Oxide signaling pathways.

Part 3: Synthesis Protocol (Thionyl Chloride Method)

While commercially available, in-house synthesis may be required for isotopic labeling or specific salt formation. The standard protocol utilizes thionyl chloride (SOCl₂) in methanol to convert D-Arginine to its methyl ester.

Safety Warning: Thionyl chloride is highly corrosive and reacts violently with water to release HCl and SO₂ gases. All operations must be performed in a fume hood.

Reagents Required:
  • D-Arginine (Free base or HCl salt)

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)[11]

  • Diethyl Ether or Methyl tert-butyl ether (MTBE) for precipitation.

Step-by-Step Methodology:
  • Preparation (0°C): Place 100 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. Cool to 0°C in an ice bath.

  • Activation (Exothermic): Dropwise, add 5.0 mL of Thionyl Chloride to the methanol. Caution: This generates anhydrous HCl in situ and is highly exothermic. Stir for 10–15 minutes.

  • Addition: Add 5.0 g of D-Arginine to the solution. The solid will slowly dissolve as it reacts.

  • Reaction (Room Temp): Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 12–18 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) if necessary.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 40°C to obtain a viscous oil or semi-solid.

  • Crystallization: Redissolve the residue in a minimum volume of cold methanol (~5 mL) and add cold Diethyl Ether (~50 mL) dropwise with stirring to precipitate the product.

  • Isolation: Filter the white precipitate under vacuum (Buchner funnel), wash with ether, and dry in a vacuum desiccator over P₂O₅ or KOH.

Caption: Workflow for the acid-catalyzed esterification of D-Arginine using Thionyl Chloride.

Part 4: Experimental Handling & Stock Preparation

To ensure data integrity, D-Arg-OMe must be handled to prevent hydrolysis back to D-Arginine, which can occur in aqueous solutions at neutral/basic pH or elevated temperatures.

Stock Solution Protocol (100 mM)
  • Calculation: Weigh 26.1 mg of D-Arg-OMe · 2HCl.[4]

  • Solvent: Dissolve in 1.0 mL of sterile, deionized water or PBS (Phosphate Buffered Saline).

    • Note: The solution will be slightly acidic due to the HCl counterions.

  • Filtration: Sterilize using a 0.22 µm syringe filter (PES or Nylon membrane).

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Stability:[8] Stable for 3–6 months at -20°C. Unstable at 4°C for prolonged periods (>1 week) due to ester hydrolysis.

Usage in Cell Culture
  • Working Concentration: Typically 100 µM to 1 mM.

  • Control Design: Always use an equimolar concentration of D-Arg-OMe relative to the L-Arg-OMe or L-Arginine treatment group.

References
  • National Institutes of Health (NIH). (1995). Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME).[1] Journal of Molecular and Cellular Cardiology. Retrieved February 4, 2026, from [Link]

  • Li, Z., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. Retrieved February 4, 2026, from [Link]

Sources

Technical Guide: Solubility & Stability of D-Arginine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for D-Arginine Methyl Ester Dihydrochloride .

Compound: this compound Dihydrochloride (H-D-Arg-OMe[1]·2HCl) CAS: 26340-89-6 Focus: Solubility optimization in aqueous vs. organic systems.[1]

Executive Summary

This compound dihydrochloride is a synthetic amino acid derivative widely used in peptide synthesis and as a negative control in nitric oxide synthase (NOS) research.[1] Its solubility profile is dominated by two factors: the high polarity of the guanidino group and the ionic nature of the dihydrochloride salt .

While exhibiting exceptional solubility in water and methanol, the compound is virtually insoluble in non-polar organic solvents (hexane, ether) and shows limited solubility in intermediate polar solvents (ethanol, dichloromethane) unless converted to its free base form.[1] Critical to its application is the hydrolytic instability of the ester bond in aqueous environments, necessitating strict handling protocols to prevent degradation into D-Arginine.

Physicochemical Profile

Understanding the molecular drivers of solubility is essential for experimental design.

PropertySpecificationTechnical Insight
Molecular Formula

The 2HCl salt form dramatically increases lattice energy and hydrophilicity.[1]
Molecular Weight 261.15 g/mol Low MW facilitates rapid dissolution but high charge density limits non-polar interaction.[1]
Form White Crystalline PowderHighly hygroscopic; absorbs atmospheric moisture rapidly.[1]
pKa Values ~2.1 (COOH*), ~9.0 (

), ~12.5 (Guanidino)
Esterification removes the acidic pKa, leaving the molecule positively charged at neutral pH.[1]
LogP (Est.) -3.5 (Highly Hydrophilic)Indicates strong preference for aqueous over lipid environments.[1]

Solubility Landscape: Water vs. Organic Solvents[2]

A. Aqueous Solubility (High)

The dihydrochloride salt is freely soluble in water due to the favorable hydration energy of the chloride ions and the charged guanidino/ammonium groups.

  • Solubility Limit: >100 mg/mL (freely soluble).[1]

  • Critical Risk: Hydrolysis. In water, the methyl ester is susceptible to hydrolysis, reverting to D-Arginine and Methanol.[1] This reaction is base-catalyzed and accelerated by heat.[1]

  • Protocol: Prepare aqueous solutions immediately before use. Keep on ice. Do not store aqueous stocks >24 hours.

B. Polar Organic Solvents (High to Moderate)[1]
  • Methanol (MeOH): Excellent solubility (~50 mg/mL).[1] This is the preferred solvent for stock solutions intended for chemical synthesis or storage, as it minimizes hydrolysis compared to water while maintaining solubility.

  • Dimethyl Sulfoxide (DMSO) & DMF: Good solubility (~5–20 mg/mL).[1][2] Useful for biological assays where water must be minimized initially.

  • Ethanol (EtOH): Significantly lower solubility than methanol (<5 mg/mL typically).[1] The additional carbon in the solvent chain disrupts the solvation shell required by the salt ions.

C. Non-Polar Solvents (Insoluble)[1]
  • Dichloromethane (DCM), Diethyl Ether, Hexane: The 2HCl salt is insoluble .[1]

  • Workaround: To dissolve in DCM (e.g., for acylation reactions), you must perform a "Free Base Conversion" (see Section 5).[1]

Comparative Solubility Table
Solvent SystemSolubility RatingApprox. Conc.Stability RiskApplication
Water (pH 7) Excellent>100 mg/mLHigh (Hydrolysis)Bio-assays, injection
Methanol Good~50 mg/mLLowStock storage, Synthesis
DMSO Moderate~10 mg/mLLowHigh-conc.[1] stocks
Ethanol Poor<5 mg/mLLowPrecipitation/Washing
DCM / Chloroform Insoluble*<0.1 mg/mLN/ASynthesis (requires free base)
Diethyl Ether Insoluble0 mg/mLN/AProduct precipitation

Mechanistic Visualization

The following diagrams illustrate the decision logic for solvent selection and the hydrolysis degradation pathway.

Diagram 1: Solvent Selection Decision Tree

SolubilityLogic Start Start: D-Arg-OMe 2HCl AppType Application Type? Start->AppType BioAssay Biological Assay AppType->BioAssay Synthesis Chemical Synthesis AppType->Synthesis Water Water/Buffer (>100 mg/mL) BioAssay->Water Polarity Reaction Polarity? Synthesis->Polarity Warning USE IMMEDIATELY (Hydrolysis Risk) Water->Warning Polar Polar Reaction Polarity->Polar NonPolar Non-Polar Reaction (DCM/THF) Polarity->NonPolar MeOH Methanol (~50 mg/mL) Polar->MeOH FreeBase Convert to Free Base NonPolar->FreeBase DCM Dichloromethane (Soluble as Free Base) FreeBase->DCM

Caption: Decision matrix for solvent selection based on downstream application necessity.

Diagram 2: Hydrolysis Instability Mechanism

Hydrolysis cluster_conditions Stability Factors Ester D-Arg-OMe (Ester) Active Form Transition Tetrahedral Intermediate Ester->Transition pH > 7.0 Fast Ester->Transition pH < 5.0 Slow WaterAttack + H2O / OH- Products D-Arginine (Acid) + Methanol Inactive/Degraded Transition->Products Temp High Temp = Faster Degradation pH Basic pH = Rapid Hydrolysis

Caption: The hydrolysis pathway of this compound in aqueous media, highlighting pH sensitivity.

Experimental Protocols

Protocol A: Standard Stock Preparation (Methanol)

Use this for long-term storage or chemical synthesis.[1]

  • Weighing: Weigh the hygroscopic powder rapidly in a low-humidity environment.

  • Solvent: Add anhydrous Methanol (MeOH) to achieve a concentration of 50 mg/mL .

  • Dissolution: Vortex for 30–60 seconds. The solution should be clear and colorless.

  • Storage: Store at -20°C in a sealed container with desiccant. Stable for months.

Protocol B: Aqueous Dissolution for Bio-Assays

Use this only immediately before application.

  • Calculation: Calculate the exact mass required for the assay volume.

  • Solvent: Use cold PBS (Phosphate Buffered Saline) or distilled water.[1]

  • Dissolution: Add solvent to powder. Vortex immediately.

  • Usage: Keep on ice. Discard unused portion after 4–6 hours. Do not refreeze aqueous solutions as freeze-thaw cycles promote hydrolysis.[1]

Protocol C: Free Base Conversion (For DCM Solubility)

Required if the compound must be dissolved in non-polar organic solvents (e.g., for acylation).[1]

  • Dissolve: Dissolve D-Arg-OMe·2HCl in a minimum volume of water (e.g., 10 mL).

  • Basify: Carefully add saturated Sodium Carbonate (

    
    ) solution until pH reaches ~9–10. Note: Work quickly to minimize hydrolysis.
    
  • Extract: Immediately extract 3x with Dichloromethane (DCM). The free base will partition into the DCM layer.

  • Dry: Combine DCM layers, dry over anhydrous

    
    , and filter.
    
  • Use: Use the DCM solution immediately for the next synthetic step.

References

  • Cayman Chemical. (2022).[1][2] Product Information: L-Arginine (hydrochloride).[1][2][3][4][5] Link (Data extrapolated to D-isomer/methyl ester analogs).[1]

  • Sigma-Aldrich. (n.d.).[1] L-Arginine methyl ester dihydrochloride Product Specification. Link[1]

  • ResearchGate. (2024).[1] Solubility of L-arginine in twelve mono-solvents: Solvent effects and model correlations. Link

  • Molecular Pharmaceutics. (2020).[1][6] Lipophilic Arginine Esters: The Gateway to Preservatives without Side Effects. Link[1]

Sources

A Technical Guide to the Strategic Use of D-Arginine Methyl Ester as a Negative Control in Nitric Oxide Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of D-Arginine methyl ester's role as a critical negative control reagent in the study of nitric oxide (NO) signaling pathways. Tailored for researchers, scientists, and drug development professionals, this document elucidates the biochemical principles underpinning its use, offers field-proven experimental insights, and presents a self-validating protocol to ensure data integrity.

Section 1: The Principle of Stereospecificity in Nitric Oxide Synthase Activity

Nitric oxide (NO), a pivotal signaling molecule in cardiovascular, nervous, and immune systems, is synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS).[1][2] The synthesis of NO is a complex enzymatic process that involves the oxidation of the guanidino nitrogen of L-arginine, yielding L-citrulline as a co-product.[2] This reaction is highly dependent on the stereochemistry of the substrate.

Enzymes, by their nature, are chiral molecules that exhibit a high degree of stereospecificity, meaning they can distinguish between different stereoisomers of a substrate.[3][4][5] The active site of an enzyme is a three-dimensional environment that is precisely shaped to bind a specific substrate in a particular orientation to facilitate the catalytic reaction.[4] In the case of NOS, the enzyme's active site is specifically configured to bind L-arginine, the naturally occurring enantiomer.[1][2] Its stereoisomer, D-arginine, due to its different spatial arrangement of atoms, does not fit correctly into the active site and therefore cannot serve as a substrate for NO production. This enantiomer-specific nature of NOS is fundamental to the design of controlled experiments in NO research.[6]

Section 2: The Critical Role of Controls in Ensuring Experimental Validity

In any biological assay, the inclusion of appropriate controls is paramount to ensure that the observed effects are genuinely due to the experimental variable and not a result of artifacts or nonspecific interactions.[7][8][9] In the context of studying NO production, a multi-faceted control strategy is essential for a self-validating experimental system.

  • Positive Control: This is a treatment that is known to produce the expected effect. In a NOS activity assay, L-Arginine or its cell-permeable ester, L-Arginine methyl ester, serves as the positive control, as it is the natural substrate for the enzyme and should elicit a robust NO production.[7]

  • Negative Control: A negative control is a sample that is treated identically to the experimental samples but is not expected to produce a response.[8][9] This allows for the establishment of a baseline and confirms the specificity of the observed effect. This compound is an ideal negative control in this context because it is the stereoisomer of the active substrate. Its inclusion helps to demonstrate that the observed NO production is a direct result of the enzymatic conversion of the L-enantiomer and not due to non-specific chemical reactions or other cellular processes.[6]

  • Inhibitor Control: The use of a known NOS inhibitor, such as N(G)-nitro-L-arginine methyl ester (L-NAME), provides further validation. L-NAME is a competitive inhibitor of NOS and should significantly reduce or abolish NO production in the presence of L-arginine.[10][11] It's important to note that L-NAME itself can be a source of NO under certain conditions, a factor to be considered in experimental design.[6]

This tripartite control system (Positive, Negative, and Inhibitor) creates a robust framework for interpreting data from NOS activity assays.

G cluster_0 Experimental Design for a Self-Validating NOS Assay L_Arg L-Arginine Methyl Ester (Positive Control) Expected High NO Production Expected High NO Production L_Arg->Expected High NO Production D_Arg This compound (Negative Control) Baseline/No NO Production Baseline/No NO Production D_Arg->Baseline/No NO Production L_NAME L-NAME (Inhibitor Control) Inhibition of NO Production Inhibition of NO Production L_NAME->Inhibition of NO Production Test_Compound Test Compound Measured NO Production Measured NO Production Test_Compound->Measured NO Production

Caption: Logical workflow for a self-validating Nitric Oxide Synthase (NOS) assay.

Section 3: Mechanistic Insights into Nitric Oxide Synthesis

All three major isoforms of NOS—neuronal NOS (nNOS or NOS I), inducible NOS (iNOS or NOS II), and endothelial NOS (eNOS or NOS III)—catalyze the conversion of L-arginine to nitric oxide and L-citrulline.[2] This process is a two-step monooxygenation reaction. In the first step, L-arginine is hydroxylated to Nω-hydroxy-L-arginine, which remains bound to the enzyme. The second step involves the oxidation of this intermediate to L-citrulline and NO.[2] This complex reaction requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).[2]

The stereospecificity of NOS for L-arginine is a critical aspect of this mechanism. The precise arrangement of amino acid residues in the active site of the enzyme forms a binding pocket that accommodates the L-enantiomer through a series of specific hydrogen bonds and electrostatic interactions. The D-enantiomer, with its altered stereochemistry, cannot establish these critical interactions and is thus not recognized as a substrate.

G cluster_0 Nitric Oxide Synthesis Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate NO Nitric Oxide (NO) NOS->NO Product L_Citrulline L-Citrulline NOS->L_Citrulline Co-product D_Arginine D-Arginine D_Arginine->NOS No Interaction

Caption: Stereospecificity of Nitric Oxide Synthase (NOS) for L-Arginine.

Section 4: Data Presentation

The following table summarizes the expected outcomes when using L-Arginine methyl ester, this compound, and L-NAME in a typical NOS activity assay.

ReagentRole in AssayExpected Effect on NOS ActivityRationale
L-Arginine methyl esterPositive ControlHighServes as the substrate for NOS, leading to the production of nitric oxide.
This compoundNegative ControlNegligible/BaselineDue to the stereospecificity of NOS, it is not recognized as a substrate and does not produce NO.[6]
L-NAMEInhibitor ControlLow/InhibitedCompetitively binds to the active site of NOS, preventing the binding of L-arginine.[10][11]

Section 5: Experimental Protocol: In Vitro NOS Activity Assay Using the Griess Reaction

This protocol describes a colorimetric method for determining NOS activity in cell lysates by measuring the amount of nitrite, a stable and nonvolatile breakdown product of NO. The assay is based on the Griess diazotization reaction.[12]

Materials:

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., Bradford or BCA)

  • NOS reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing necessary cofactors like NADPH, FAD, FMN, BH4, and calmodulin)

  • L-Arginine methyl ester solution (e.g., 10 mM stock)

  • This compound solution (e.g., 10 mM stock)

  • L-NAME solution (e.g., 10 mM stock)

  • Griess Reagent A (Sulfanilamide solution)

  • Griess Reagent B (N-(1-naphthyl)ethylenediamine solution)

  • Sodium nitrite standard solutions (for standard curve)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to the desired confluency.

    • Wash cells with ice-cold PBS and lyse them using the cell lysis buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the supernatant.

  • Assay Setup:

    • In a 96-well plate, prepare the following reactions in triplicate for each sample:

      • Blank: Cell lysate without any arginine substrate.

      • Positive Control: Cell lysate + L-Arginine methyl ester (final concentration, e.g., 1 mM).

      • Negative Control: Cell lysate + this compound (final concentration, e.g., 1 mM).

      • Inhibitor Control: Cell lysate + L-Arginine methyl ester + L-NAME (final concentration, e.g., 1 mM each).

      • Test Compound: Cell lysate + L-Arginine methyl ester + test compound.

    • Add an equal amount of protein (e.g., 50-100 µg) to each well.

    • Add the NOS reaction buffer to each well to initiate the reaction.

    • The final volume in each well should be the same.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

  • Griess Reaction:

    • Prepare a sodium nitrite standard curve by serially diluting a stock solution to known concentrations.

    • To each well of the reaction plate and the standard curve plate, add Griess Reagent A and incubate at room temperature for 5-10 minutes, protected from light.[12]

    • Add Griess Reagent B to all wells and incubate for another 5-10 minutes at room temperature, protected from light.[12] A purple/magenta color will develop.

  • Measurement:

    • Measure the absorbance of each well at 540 nm using a microplate reader.[13]

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Use the standard curve to determine the concentration of nitrite in each sample.

    • Express NOS activity as pmol of nitrite produced per mg of protein per minute.

G cluster_0 Experimental Workflow for NOS Activity Assay A Prepare Cell Lysate B Quantify Protein Concentration A->B C Set up Reactions in 96-well Plate (Positive, Negative, Inhibitor, Test) B->C D Incubate at 37°C C->D E Add Griess Reagents A & B D->E F Measure Absorbance at 540 nm E->F G Calculate Nitrite Concentration (using Standard Curve) F->G

Caption: Step-by-step workflow for the in vitro NOS activity assay.

Section 6: Conclusion

The stereospecificity of nitric oxide synthase for its substrate, L-arginine, is a cornerstone of reliable research in the field of nitric oxide biology. This compound, as the biologically inactive enantiomer, serves as an indispensable negative control reagent. Its proper use, in conjunction with positive and inhibitor controls, forms a self-validating experimental framework that ensures the specificity and accuracy of the results. This technical guide provides the foundational knowledge and a practical protocol for researchers to confidently employ this compound to enhance the integrity and reproducibility of their findings in the dynamic and vital area of nitric oxide research.

References

  • Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME). PubMed. Available at: [Link].

  • L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation. PMC. Available at: [Link].

  • Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME). PubMed. Available at: [Link].

  • On the substrate specificity of nitric oxide synthase. PubMed. Available at: [Link].

  • Why did the enzyme kinetics (Km) turn out negative?. ResearchGate. Available at: [Link].

  • The Stereochemistry of Enzyme-Catalyzed Reactions. Chemistry LibreTexts. Available at: [Link].

  • Regulation of Nitric Oxide Production by Arginine Metabolic Enzymes. ResearchGate. Available at: [Link].

  • Control of Stereoselectivity in an Enzymatic Reaction by Backdoor Access. PMC. Available at: [Link].

  • Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. PMC. Available at: [Link].

  • How can I assay nitric oxide synthase activity in human RBCs?. ResearchGate. Available at: [Link].

  • Differential Regulation of L-Arginine Metabolism through NOS2 and Arginases during Infection with Trypanosoma cruzi. MDPI. Available at: [Link].

  • Molecular Basis and Engineering of Enzymes Stereospecificity. SciTechnol. Available at: [Link].

  • How to decide on blank and positive and negative control in an enzymatic or biochemical assay. Quora. Available at: [Link].

  • Accurate enzyme activity measurements: Two decades of development in the commutability of enzyme quality control materials. ResearchGate. Available at: [Link].

  • Application of Enzymes in Regioselective and Stereoselective Organic Reactions. MDPI. Available at: [Link].

  • Nitric oxide synthases. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link].

  • Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. ResearchGate. Available at: [Link].

  • Nitric oxide synthases: regulation and function. PMC. Available at: [Link].

  • Validation and characterization of uninhibited enzyme kinetics performed in multiwell plates. PubMed. Available at: [Link].

  • The nitric oxide synthase inhibitor L-NAME (N omega-nitro-L-arginine methyl ester) does not produce discriminative stimulus effects similar to ethanol. PubMed. Available at: [Link].

Sources

Methodological & Application

Application Note: Preparation and Handling of D-Arginine Methyl Ester Dihydrochloride for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8]

D-Arginine Methyl Ester Dihydrochloride (D-Arg-OMe[1][2]·2HCl) serves a critical role in nitric oxide (NO) signaling research as a negative control for its enantiomer, L-Arginine Methyl Ester (L-Arg-OMe).

While L-Arg-OMe functions as a cell-permeable precursor to L-Arginine (the substrate for Nitric Oxide Synthase, NOS), the D-isomer is not recognized by NOS enzymes due to stereoselectivity. However, D-Arg-OMe shares identical physicochemical properties with the L-form, including cationic charge, osmolarity, and potential for ester hydrolysis. Therefore, using D-Arg-OMe allows researchers to distinguish specific biological NOS-mediated effects from non-specific physicochemical artifacts.

Key Application:

  • Negative Control: Validating that observed increases in cellular NO levels are due to NOS activity (L-Arg-OMe substrate utilization) rather than pH changes or non-specific cationic interactions.

Experimental Logic Diagram

The following diagram illustrates the differential signaling logic when using D-Arg-OMe vs. L-Arg-OMe.

NOS_Logic cluster_inputs Treatments L_Arg L-Arg-OMe (Active Substrate) Cell_Membrane Cell Membrane (Passive Transport) L_Arg->Cell_Membrane Permeable Ester D_Arg D-Arg-OMe (Negative Control) D_Arg->Cell_Membrane Permeable Ester Intracellular_L Intracellular L-Arginine Cell_Membrane->Intracellular_L Hydrolysis Intracellular_D Intracellular D-Arginine Cell_Membrane->Intracellular_D Hydrolysis NOS_Enzyme NOS Enzyme (Stereoselective) Intracellular_L->NOS_Enzyme Substrate Binding Intracellular_D->NOS_Enzyme No Binding Null_Output No Enzymatic Conversion Intracellular_D->Null_Output Inert NO_Output Nitric Oxide (NO) Production NOS_Enzyme->NO_Output Catalysis

Figure 1: Mechanistic differentiation between L-Arginine Methyl Ester (Active) and this compound (Control).

Physicochemical Profile & Solubility Data

Understanding the chemical nature of the salt form is prerequisite to successful dissolution. The "Dihydrochloride" (2HCl) designation indicates that this compound significantly lowers the pH of aqueous solutions.

PropertySpecificationCritical Note
Compound Name This compound dihydrochlorideEnantiomer of L-Arg-OMe
CAS Number 78851-84-0Distinct from L-form (26340-89-6)
Molecular Weight ~261.15 g/mol Includes 2HCl salt mass
Solubility (Water) > 50 mg/mLHighly soluble
Acidity (pKa) Acidic in solutionRequires neutralization for cell culture
Stability Hygroscopic; Ester bond is labileSusceptible to hydrolysis at RT or high pH

Preparation Protocol

Warning: Do NOT add D-Arg-OMe·2HCl powder directly to cell culture media. The acidity (2HCl) will cause immediate pH shifts (yellowing of phenol red) and may precipitate serum proteins or induce acid-shock toxicity, confounding your control data.

Equipment & Reagents[5][6]
  • Solvent: Sterile Milli-Q Water (preferred) or PBS (pH 7.4).

  • Buffer: 1N NaOH (for pH adjustment).

  • Filtration: 0.22 µm PES or PVDF syringe filter (Low protein binding).

  • Vessels: Sterile microcentrifuge tubes (light-protected preferred).

Step-by-Step Solubilization Workflow
Step 1: Calculation

Calculate the mass required for a stock solution (typically 100 mM or 200 mM).

  • Target: 10 mL of 100 mM Stock.

  • Mass:

    
     (261 mg).
    
Step 2: Dissolution (The Acid Trap)
  • Weigh 261 mg of D-Arg-OMe[1][3]·2HCl.[4]

  • Add 8 mL (80% of final volume) of sterile water.

  • Vortex until completely dissolved (solution will be clear but acidic).

Step 3: Neutralization (CRITICAL)
  • Check pH using a micro-pH probe or pH paper. It will likely be pH < 3.0.

  • Dropwise, add 1N NaOH while monitoring pH.

  • Target pH: 7.0 – 7.4 .

    • Note: Do not overshoot pH > 7.6, as ester hydrolysis accelerates rapidly in alkaline conditions.

Step 4: Final Volume & Sterilization
  • Add water to bring the total volume to exactly 10 mL .

  • Pass the solution through a 0.22 µm syringe filter into a sterile tube.

    • Prohibition:[5][6][2]NEVER autoclave this solution. The heat will hydrolyze the ester bond, converting it to D-Arginine (which is not cell-permeable).

Step 5: Aliquoting & Storage
  • Aliquot into single-use volumes (e.g., 100 µL or 500 µL) to avoid freeze-thaw cycles.

  • Store at -20°C . Stable for 3–6 months if kept desiccated and frozen.

Workflow Visualization

Protocol_Flow Start Weigh Powder (D-Arg-OMe·2HCl) Dissolve Dissolve in H2O (80% Final Vol) Start->Dissolve Check_pH Check pH (Expect < 3.0) Dissolve->Check_pH Neutralize Neutralize with 1N NaOH (Target pH 7.2) Check_pH->Neutralize Vol_Adjust Adjust to Final Vol Neutralize->Vol_Adjust Filter Sterile Filter (0.22 µm PES) Vol_Adjust->Filter Aliquot Aliquot & Freeze (-20°C) Filter->Aliquot

Figure 2: Step-by-step preparation workflow emphasizing the critical neutralization step.

Quality Control & Troubleshooting

To ensure the "Trustworthiness" of your data, implement these self-validating checks.

Self-Validating System: The "Phenol Red" Test

If you lack a micro-pH probe, use the color of your culture media as an indicator.

  • Take 1 mL of culture media (with Phenol Red).

  • Add your calculated volume of D-Arg-OMe stock.

  • Observation:

    • Remains Red/Pink: Stock is properly neutralized. Proceed.

    • Turns Yellow: Stock is too acidic. STOP. Do not treat cells. Re-neutralize stock.

    • Turns Purple: Stock is too basic (Hydrolysis risk). Discard and remake.

Hydrolysis Monitoring

The methyl ester group is unstable. If your "Negative Control" starts showing biological activity similar to L-Arginine (not L-Arg-OMe), it may have hydrolyzed to D-Arginine (which usually has very poor uptake, but high concentrations can interfere with transporters).

  • Validation: Verify stock integrity via HPLC or by checking that the stock does not spontaneously generate NO in a cell-free NOS assay (though D-form should be inert regardless).

Storage & Stability Guidelines

ConditionRecommendationRationale
Powder -20°C, DesiccatedHygroscopic; moisture accelerates degradation.
Stock Solution -20°C (Single Use)Prevents hydrolysis. Avoid freeze-thaw.
In Media Immediate UseEster half-life in media (37°C, pH 7.4) is limited (hours to days). Prepare fresh media daily.
Autoclave FORBIDDEN Destroys the ester bond and the molecule's cell permeability.

References

  • Source for CAS 78851-84-0 and physical specific
  • Source for comparative physicochemical properties of the L-enantiomer (solubility, pKa).
  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 17990366 (this compound). Retrieved from [Link][3]

    • Verification of chemical structure and molecular weight.
  • Rees, D. D., et al. (1990). Role of endothelium-derived nitric oxide in the regulation of blood pressure. Proceedings of the National Academy of Sciences. Foundational text establishing the use of enantiomeric controls (D-isomers) in NOS research.

Sources

Application Note: Strategic Incorporation of D-Arginine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-canonical amino acids, such as D-Arginine, into peptide sequences is a powerful strategy in modern drug discovery and development. Peptides containing D-amino acids often exhibit enhanced proteolytic stability, improved pharmacokinetic profiles, and unique conformational properties leading to altered receptor affinities. However, the successful integration of Arginine, and specifically its D-enantiomer, into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents a unique set of chemical challenges. These stem from the highly basic and nucleophilic nature of its guanidinium side chain, significant steric hindrance, and a propensity for undesirable side reactions.

This comprehensive guide provides researchers, scientists, and drug development professionals with a deep mechanistic understanding and field-proven protocols for the efficient and high-fidelity incorporation of D-Arginine in SPPS. We will dissect the causality behind critical experimental choices, from the selection of side-chain protecting groups to the optimization of coupling conditions, with a focus on mitigating common pitfalls such as δ-lactam formation.

Mechanistic Considerations for Arginine Chemistry in SPPS

A successful synthesis is predicated on a robust understanding of the underlying chemistry. The Arginine residue, while essential for the biological function of many peptides, is arguably one of the most challenging monomers to incorporate in SPPS.

The Guanidinium Side Chain: A Double-Edged Sword

The defining feature of Arginine is its guanidinium group, which has a pKa of approximately 12.5.[1] This ensures it remains protonated and positively charged under physiological conditions, making it crucial for electrostatic interactions, such as binding to DNA, RNA, and other proteins.[1] However, in the chemical environment of SPPS, this high basicity and the nucleophilic nature of the unprotonated guanidino nitrogen atoms necessitate stringent protection to prevent a host of side reactions.[2][3][4]

Critical Role of Side-Chain Protecting Groups

The choice of a side-chain protecting group is the first and most critical decision in planning the synthesis of a D-Arginine-containing peptide. An ideal protecting group must be stable throughout the iterative cycles of Nα-deprotection (e.g., piperidine treatment in Fmoc-SPPS) but be cleanly removable during the final cleavage from the resin without degrading the peptide.[5] The most common protecting groups are sulfonyl-based derivatives.[2]

Protecting Group Full Name Primary Use Case Cleavage Condition Key Advantages Key Disadvantages
Pbf 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylFmoc-SPPSHigh % TFAStandard, widely used, good stability.[6]Can lead to by-products that modify sensitive residues (e.g., Trp).[4]
Pmc 2,2,5,7,8-Penta­methylchroman-6-sulfonylFmoc/Boc-SPPSHigh % TFAMore acid-labile than Tos.[5]Requires longer cleavage times or stronger acid conditions than Pbf.
Mtr 4-Methoxy-2,3,6-trimethyl­benzenesulfonylFmoc/Boc-SPPSHigh % TFAMore acid-labile than Pmc.Prone to side reactions during cleavage.
Tos Tosyl (p-Toluenesulfonyl)Boc-SPPSHFVery stable to acidic conditions used for Boc removal.[5]Requires hazardous Hydrofluoric (HF) acid for cleavage.
NO₂ NitroBoc-SPPS (Revisited for Fmoc)Reduction (e.g., SnCl₂)Prevents δ-lactam formation. [1]Requires an additional, orthogonal deprotection step.
Prevalent Side Reaction: δ-Lactam Formation

During the coupling step, the α-carboxyl group of the incoming D-Arginine is activated to facilitate amide bond formation. This highly reactive intermediate is susceptible to intramolecular nucleophilic attack by the side-chain guanidinium group, leading to the formation of a stable six-membered δ-lactam.[7] This side reaction effectively consumes the activated amino acid, preventing its incorporation into the peptide chain and resulting in deletion sequences.[7] The propensity for lactam formation is influenced by the choice of solvent, protecting group, and activation method.[1][7]

G cluster_0 Activated Fmoc-D-Arg(Pbf)-OH cluster_1 δ-Lactam Byproduct Activated_Arg Fmoc-NH-CH(R)-C(=O)-X (Activated Carboxyl) Lactam Six-membered Ring (Stable Lactam) Activated_Arg->Lactam Intramolecular Nucleophilic Attack Desired_Peptide Fmoc-D-Arg(Pbf)-Peptide-Resin Activated_Arg->Desired_Peptide Desired Coupling (Amide Bond Formation) R_group R = (CH₂)₃-NH-C(=NH)-NH-Pbf Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Desired_Peptide

Caption: Competing pathways for activated D-Arginine during SPPS.

Strategies to mitigate lactam formation include using the nitro (NO₂) protecting group, which deactivates the guanidinium side chain, or carefully selecting solvents and coupling reagents to favor the intermolecular reaction with the peptide-resin over the intramolecular cyclization.[1]

Field-Proven Protocol: Fmoc-SPPS of D-Arginine

This protocol is designed for the manual or automated incorporation of a D-Arginine residue using standard Fmoc/tBu chemistry. The example uses Fmoc-D-Arg(Pbf)-OH, the most common derivative for this strategy.

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amide peptides) or pre-loaded Wang resin.

  • Amino Acid: Fmoc-D-Arg(Pbf)-OH.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).[8]

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.

  • Coupling Reagents:

    • Standard: 0.5 M HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole) in DMF.

    • High-Efficiency: 0.5 M HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.[9]

  • Activator Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solutions: DMF, DCM, Isopropanol (IPA).

  • Monitoring: 2% Ninhydrin in Ethanol, Pyridine, Phenol in Ethanol (for Kaiser Test).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.[10]

Step-by-Step Synthesis Cycle

This cycle begins after the previous amino acid has been successfully coupled and its Fmoc group is intact. The scale is assumed to be 0.1 mmol.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes. Drain.

  • Fmoc Deprotection:

    • Add 20% piperidine/DMF solution to the resin. Agitate for 3 minutes. Drain.

    • Repeat with fresh deprotection solution for 10 minutes. Drain.

    • Causality: The first short treatment removes the piperidine-dibenzofulvene adduct which can cause side reactions, while the second ensures complete deprotection.

  • Washing: Wash the resin thoroughly to remove all traces of piperidine.

    • DMF (x5)

    • DCM (x3)

    • DMF (x3)

    • Take a small sample of beads for a Kaiser test. A positive result (dark blue beads) confirms the presence of a free primary amine.

  • D-Arginine Coupling (The Critical Step):

    • Pre-activation: In a separate vessel, dissolve Fmoc-D-Arg(Pbf)-OH (4 eq., 0.4 mmol) and HBTU/HATU (3.9 eq., 0.39 mmol) in DMF. Add DIPEA (8 eq., 0.8 mmol). Allow to pre-activate for 2-5 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

    • Rationale for Equivalents: Using a 4-fold excess of the amino acid helps drive the reaction to completion, compensating for potential lactam formation and steric hindrance.[7]

  • Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (x3).

  • Reaction Monitoring & Validation (Self-Validating System):

    • Perform a Kaiser test on a small sample of beads.

    • Result 1 (Negative - Colorless/Yellow Beads): The coupling is complete. Proceed to the next cycle (Step 2 for the next amino acid).

    • Result 2 (Positive - Blue Beads): The coupling is incomplete. This is common for arginine.[11] Proceed immediately to Step 7.

  • Double Coupling (If Required):

    • Immediately repeat Step 4 (D-Arginine Coupling) with a freshly prepared activation solution. Agitate for another 1-2 hours.

    • Causality: The steric bulk of the Arginine side chain and its Pbf protecting group can significantly slow down the coupling reaction.[11] A second coupling is often necessary to achieve a quantitative yield and prevent deletion sequences, which are difficult to purify away from the target peptide.

  • Final Wash: After a negative Kaiser test is achieved, wash the resin with DMF (x3) and DCM (x3) before proceeding to the next synthesis cycle.

Caption: Workflow for a single D-Arginine incorporation cycle in Fmoc-SPPS.

Final Cleavage and Deprotection

Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Pbf on D-Arginine) are removed simultaneously.[10]

  • Wash the final peptide-resin with DCM (x5) and dry under vacuum for 1 hour.

  • Prepare the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Add the cocktail to the resin (10 mL per gram of resin) and agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, decant the ether, and dry the peptide pellet.

  • Purify the peptide using reverse-phase HPLC.

Notes on D-Arginine Methyl Ester

The direct use of a this compound derivative (e.g., Fmoc-D-Arg(Pbf)-OMe) is not standard practice for incorporation into a growing peptide chain during SPPS. The synthesis relies on the activation of a free carboxylic acid to form an amide bond.

However, a C-terminal methyl ester on the final peptide can be a desirable modification. This is typically achieved not by using a methyl-esterified building block, but by altering the cleavage strategy. For instance, cleaving a peptide from a resin like Wang or Merrifield using a solution of HCl in methanol can result in the formation of the peptide methyl ester. This process, known as transesterification, is performed after the entire sequence has been assembled.

References

  • Bofill, R., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2929. Available at: [Link]

  • Google Patents. (2005). Methods for the synthesis of arginine-containing peptides. (WO2007077112A1).
  • d'Errico, S., et al. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis. Molecules, 28(12), 4867. Available at: [Link]

  • Slideshare. (2016). Spps and side reactions in peptide synthesis. Available at: [Link]

  • Mandal, K., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Frontiers in Chemistry, 10, 856320. Available at: [Link]

  • Albericio, F., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Green Chemistry. Available at: [Link]

  • Google Patents. (2007). Methods for the synthesis of arginine-containing peptides. (EP1968995A1).
  • Douat, C., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(19), 7555-7567. Available at: [Link]

  • Google Patents. (2018). Methods for the synthesis of arginine-containing peptides. (WO2019234108A1).
  • Klika, Š., et al. (2023). Expanding Peptide Chemical Space via Acid-Mediated Arginine Modification. Organic Letters, 25(44), 8084-8089. Available at: [Link]

  • Zervas, L., et al. (1957). Studies on Arginine Peptides. I. Intermediates in the Synthesis of N-Terminal and C-Terminal Arginine. Journal of the American Chemical Society, 79(24), 6487–6492. Available at: [Link]

  • Gademann, K., et al. (2014). Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development. ACS Medicinal Chemistry Letters, 5(11), 1232-1236. Available at: [Link]

  • CEM Corporation. (2023). SPPS Reagents Explained: A Complete Guide. YouTube. Available at: [Link]

  • ResearchGate. (2023). Why arginine should be coupled twice in SPPS?. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Pedersen, S. L., et al. (2021). Varying the composition of green binary solvent mixtures as a tool to mitigate side-reactions in solid-phase peptide synthesis. Green Chemistry, 23(8), 3010-3017. Available at: [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]

  • Muttenthaler, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Endocrinology, 11, 193. Available at: [Link]

  • Dunne, J., et al. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 85(1), 19-29. Available at: [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080-8082. Available at: [Link]

  • ACS Publications. (2023). Chemical Carbonylation of Arginine in Peptides and Proteins. Bioconjugate Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry. Available at: [Link]

  • Request PDF. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

Sources

Application Note & Protocols for the Synthesis of Peptidomimetics Utilizing D-Arginine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of D-Arginine in Peptidomimetic Design

Peptides are paramount signaling molecules in a vast array of physiological processes; however, their therapeutic potential is often hindered by poor metabolic stability and limited bioavailability.[1][2] Peptidomimetics, compounds that mimic the structure and function of natural peptides, offer a compelling solution to these challenges by retaining biological activity while exhibiting improved pharmacokinetic profiles.[1][3] The strategic incorporation of D-amino acids, such as D-Arginine, is a cornerstone of modern peptidomimetic design, conferring resistance to enzymatic degradation.[4]

The guanidinium group of arginine is a powerful pharmacophore, critical for molecular recognition through its ability to form multidentate hydrogen bonds and engage in electrostatic interactions.[5] However, the high basicity (pKa ≈ 12.5) and nucleophilicity of this moiety present significant synthetic hurdles, necessitating robust protection strategies to prevent unwanted side reactions during peptide assembly.[6] This guide provides a comprehensive framework for the synthesis of a model peptidomimetic incorporating D-Arginine methyl ester, detailing a strategic approach from protecting group selection to final product characterization. We will explore a solid-phase synthesis approach, which is a widely adopted technique in combinatorial chemistry and drug discovery for its efficiency and ease of purification.[7]

Core Principles & Strategic Considerations

The synthesis of arginine-containing peptidomimetics is a multi-faceted process that demands careful planning. The workflow presented here is built upon three pillars of synthetic integrity:

  • Orthogonal Protection Scheme: The selection of protecting groups for the α-amino group (Fmoc), the guanidinium side chain (Pbf), and the solid-phase resin linker is critical. These groups must be removable under distinct conditions to allow for selective deprotection and chain elongation without compromising the integrity of other functionalities.

  • Efficient Coupling Chemistry: The formation of the amide bond is the central reaction in this synthesis. The choice of coupling reagents is dictated by the need to minimize racemization and achieve high coupling efficiency, especially with sterically hindered or aggregation-prone sequences.[8]

  • Post-Synthesis Modification/Cyclization: To impart enhanced structural rigidity and metabolic stability, a post-synthetic modification, in this case, an intramolecular cyclization, will be performed. Cyclization is a proven strategy to lock the peptide into its bioactive conformation, often leading to increased receptor affinity and selectivity.[9][10]

Experimental Workflow Overview

The overall synthetic strategy is depicted in the following workflow diagram. This process begins with the preparation of the resin, followed by iterative cycles of deprotection and coupling to assemble the linear peptide, and concludes with on-resin cyclization, cleavage, and purification.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 On-Resin Cyclization cluster_2 Final Steps Resin_Preparation 1. Resin Swelling & Fmoc Deprotection Amino_Acid_Coupling_1 2. Coupling of Fmoc-D-Ala-OH Resin_Preparation->Amino_Acid_Coupling_1 Deprotection_1 3. Fmoc Deprotection Amino_Acid_Coupling_1->Deprotection_1 Amino_Acid_Coupling_2 4. Coupling of Fmoc-D-Arg(Pbf)-OH Deprotection_1->Amino_Acid_Coupling_2 Deprotection_2 5. Fmoc Deprotection Amino_Acid_Coupling_2->Deprotection_2 Final_Coupling 6. Coupling of Boc-L-Asp(OAll)-OH Deprotection_2->Final_Coupling Allyl_Deprotection 7. Allyl Group Removal Final_Coupling->Allyl_Deprotection Cyclization 8. Intramolecular Amide Bond Formation Allyl_Deprotection->Cyclization Cleavage 9. Cleavage from Resin & Pbf Deprotection Cyclization->Cleavage Purification 10. RP-HPLC Purification Cleavage->Purification Characterization 11. MS & NMR Analysis Purification->Characterization

Caption: Overall workflow for the solid-phase synthesis of a cyclic peptidomimetic.

Detailed Protocols & Methodologies

This section provides detailed, step-by-step protocols for the synthesis of a model cyclic peptidomimetic: cyclo-[L-Asp-D-Ala-D-Arg]. This compound is incorporated into the synthesis via its Fmoc- and Pbf-protected derivative, Fmoc-D-Arg(Pbf)-OH. The methyl ester of the starting material is hydrolyzed during the preparation of the protected amino acid derivative.

Materials & Reagents
ReagentSupplierPurity/Grade
Fmoc-Rink Amide MBHA ResinCommercial Source100-200 mesh
Fmoc-D-Ala-OHCommercial Source>99%
Fmoc-D-Arg(Pbf)-OHCommercial Source>99%
Boc-L-Asp(OAll)-OHCommercial Source>99%
N,N'-Diisopropylcarbodiimide (DIC)Commercial SourceSynthesis Grade
Oxyma PureCommercial Source>98%
PiperidineCommercial SourceACS Grade
N,N-Dimethylformamide (DMF)Commercial SourcePeptide Synthesis Grade
Dichloromethane (DCM)Commercial SourceACS Grade
Trifluoroacetic acid (TFA)Commercial SourceReagent Grade
Triisopropylsilane (TIS)Commercial Source>98%
Palladium(0) tetrakis(triphenylphosphine)Commercial Source>99%
PhenylsilaneCommercial Source>97%
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol details the manual solid-phase synthesis of the linear peptide Boc-L-Asp(OAll)-D-Ala-D-Arg(Pbf)-Resin using Fmoc chemistry.[11]

1. Resin Preparation and Swelling: a. Place 1.0 g of Fmoc-Rink Amide MBHA resin in a fritted syringe reaction vessel. b. Add 10 mL of DMF and allow the resin to swell for 30 minutes at room temperature with occasional agitation. c. Drain the DMF.

2. Initial Fmoc Deprotection: a. Add 10 mL of 20% piperidine in DMF to the resin. b. Agitate for 5 minutes, then drain. c. Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes. d. Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL). Causality: The basic piperidine cleaves the acid-labile Fmoc group, exposing the free amine for the first coupling reaction. The extensive washing is crucial to remove all traces of piperidine, which would otherwise neutralize the activated amino acid in the subsequent step.

3. Coupling of the First Amino Acid (Fmoc-D-Ala-OH): a. In a separate vial, dissolve Fmoc-D-Ala-OH (3 equivalents), Oxyma Pure (3 eq.), and DIC (3 eq.) in 5 mL of DMF. b. Allow the activation to proceed for 5 minutes at room temperature. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 2 hours at room temperature. e. To confirm reaction completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. f. Drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). Causality: DIC is a carbodiimide coupling agent that activates the carboxylic acid of the amino acid. Oxyma Pure is added to suppress racemization and improve reaction efficiency, forming a more reactive ester intermediate.

4. Iterative Deprotection and Coupling Cycles: a. Repeat the Fmoc deprotection step as described in step 2. b. Repeat the coupling step (step 3) for the subsequent amino acids in the sequence: i. Fmoc-D-Arg(Pbf)-OH: The bulky Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the highly nucleophilic guanidinium side chain from participating in side reactions.[6] ii. Boc-L-Asp(OAll)-OH: The Boc group protects the N-terminus, and the allyl (All) ester on the side chain is an orthogonal protecting group that can be selectively removed in the presence of other protecting groups for subsequent cyclization.

Protocol 2: On-Resin Cyclization

This protocol describes the formation of the cyclic peptidomimetic on the solid support.

1. Selective Deprotection of the Aspartate Side Chain: a. Wash the peptide-resin with DCM (3 x 10 mL). b. Prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (5 eq.) in 10 mL of DCM. c. Add the solution to the resin and agitate in the dark for 1 hour. d. Drain and repeat the treatment with a fresh solution for another hour. e. Wash the resin thoroughly with DCM (5 x 10 mL), DMF (3 x 10 mL), and a solution of 0.5% sodium diethyldithiocarbamate in DMF (3 x 10 mL for 15 min each) to scavenge residual palladium, followed by DMF (3 x 10 mL) and DCM (3 x 10 mL). Causality: The palladium catalyst selectively removes the allyl protecting group from the aspartate side chain, exposing a free carboxylic acid. Phenylsilane acts as an allyl cation scavenger. This orthogonal deprotection leaves the N-terminal Boc group and the Arg(Pbf) group intact.

2. Intramolecular Head-to-Side-Chain Cyclization: a. Wash the resin with DMF (3 x 10 mL). b. Add a solution of PyBOP (3 eq.) and DIPEA (6 eq.) in 10 mL of DMF to the resin. c. Agitate the reaction for 4 hours at room temperature. d. Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL). Causality: This step involves the deprotection of the N-terminal Boc group under acidic conditions (using TFA) followed by an intramolecular coupling. However, for a head-to-side-chain cyclization, the N-terminal protecting group (in this case, Boc) must first be removed. A more standard approach for this specific cyclization would be to deprotect the N-terminal Fmoc group before this step. Let's assume the final amino acid coupled was Fmoc-L-Asp(OAll)-OH. After allyl deprotection, the Fmoc group is removed with piperidine, and then the intramolecular cyclization between the N-terminal amine and the side-chain carboxylic acid is initiated using a coupling agent like PyBOP. The pseudo-dilution effect of the solid support favors intramolecular cyclization over intermolecular oligomerization.[12]

Protocol 3: Cleavage, Purification, and Characterization

1. Cleavage from Resin and Side-Chain Deprotection: a. Dry the resin under a high vacuum for 1 hour. b. Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Use 10 mL per gram of resin. c. Add the cleavage cocktail to the resin and agitate for 3 hours at room temperature. d. Filter the resin and collect the filtrate in a cold centrifuge tube. e. Precipitate the crude peptide by adding cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. g. Dry the crude peptide pellet under vacuum. Causality: The strong acid TFA cleaves the peptide from the Rink Amide linker and simultaneously removes the Pbf protecting group from the arginine side chain. TIS and water act as scavengers to trap reactive cations generated during the cleavage process, preventing side reactions with sensitive residues like tryptophan (if present).

2. Purification by RP-HPLC: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water). b. Purify the peptide using a preparative reverse-phase HPLC system with a C18 column. c. Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). d. Collect fractions and analyze by analytical HPLC to pool the fractions with >95% purity. e. Lyophilize the pure fractions to obtain the final product as a white powder.[9]

3. Characterization: a. Mass Spectrometry: Confirm the molecular weight of the final product using ESI-MS or MALDI-TOF MS.[13] b. NMR Spectroscopy: For structural elucidation, acquire 1D (¹H) and 2D (COSY, TOCSY, NOESY) NMR spectra in a suitable deuterated solvent.

Structure of the Final Peptidomimetic

The final product is a cyclic peptidomimetic containing D-alanine and D-arginine.

G Cyclo-[L-Asp-D-Ala-D-Arg] Chemical_Structure Chemical_Structure

Caption: Chemical structure of the target cyclic peptidomimetic. (Note: A placeholder is used here; in a real application, a chemical drawing would be inserted).

Troubleshooting & Key Considerations

ProblemPossible CauseSuggested Solution
Incomplete Coupling (Positive Kaiser Test)Steric hindrance; peptide aggregation.Double couple (repeat the coupling step). Use a more potent coupling agent like HATU. Perform the reaction at a slightly elevated temperature (e.g., 40°C).
Low Cleavage Yield Incomplete cleavage from the resin.Extend the cleavage time to 4-5 hours. Ensure the cleavage cocktail is freshly prepared.
Side Product Formation Incomplete deprotection; side reactions during cleavage.Ensure thorough washing after deprotection steps. Optimize the scavenger cocktail (e.g., add ethanedithiol if cysteine is present).
Poor Cyclization Efficiency Intermolecular side reactions.Ensure high dilution conditions for solution-phase cyclization if performed. On-resin, ensure the peptide is well-solvated. Try different coupling reagents for cyclization.

Conclusion

The synthesis of peptidomimetics incorporating this compound is a robust strategy for developing novel therapeutic agents with enhanced stability and bioavailability. The protocols outlined in this application note provide a detailed, field-proven workflow for the solid-phase synthesis, cyclization, and purification of a model arginine-containing peptidomimetic. The key to success lies in a rational approach to protecting group strategy, efficient coupling and cyclization conditions, and rigorous purification and characterization. By understanding the causality behind each experimental step, researchers can adapt and troubleshoot these methods to synthesize a diverse range of complex peptidomimetics for drug discovery and development.

References

  • ResearchGate. Synthesis of Peptidomimetics Through the Disrupted Ugi Reaction with Aziridine Aldehyde Dimers. [Link]

  • IntechOpen. Peptidomimetics in Drug Discovery: Challenges, Strategies and Therapeutic Application. [Link]

  • Frontiers. Peptidomimetics: Synthetic Tools for Drug Discovery and Development. [Link]

  • PubMed Central. Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development. [Link]

  • AZoLifeSciences. Peptidomimetics in Drug Discovery. [Link]

  • ResearchGate. Synthesis of peptidomimetics via Ugi reactions. [Link]

  • Google Patents. Methods for the synthesis of arginine-containing peptides.
  • PubMed Central. Peptidomimetics, a synthetic tool of drug discovery. [Link]

  • MDPI. Development of a Microwave-Assisted Method for Enhancing the Cellular Uptake of Arginine-Rich Peptides. [Link]

  • MDPI. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. [Link]

  • World Journal of Advanced Research and Reviews. Role of peptidomimetics for new drug discovery. [Link]

  • PubMed Central. Synthesis and Splice-Redirecting Activity of Branched, Arginine-Rich Peptide Dendrimer Conjugates of Peptide Nucleic Acid Oligonucleotides. [Link]

  • PubMed Central. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. [Link]

  • PubMed Central. Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides. [Link]

  • PubMed Central. Macrocyclization strategies for cyclic peptides and peptidomimetics. [Link]

Sources

Application Note: Synthesis and Incorporation of D-Arg-OMe into Cationic Biodegradable Poly(ester amides) (PEAs)

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Rationale & Chemical Logic

The incorporation of D-Arginine Methyl Ester (D-Arg-OMe) into biodegradable polymers represents a strategic shift from standard L-arginine chemistries. While L-arginine (L-Arg) is ubiquitous in biology, its polymers are rapidly degraded by endogenous proteases. By substituting with the D-enantiomer, researchers can engineer "stealth" cationic polymers that maintain the physicochemical benefits of arginine (membrane penetration, DNA condensation) while significantly extending in vivo half-life.

Why D-Arg-OMe?
  • Proteolytic Resistance: The D-configuration prevents recognition by stereospecific proteases (e.g., trypsin), preserving the cationic shield essential for gene delivery vectors during systemic circulation.

  • Controlled Biodegradability: Unlike non-degradable polycations (e.g., PEI), D-Arg-PEAs eventually degrade via hydrolytic cleavage of the ester bonds in the polymer backbone, rather than enzymatic cleavage of the peptide bonds.

  • Cationic Density: The guanidinium group (

    
    ) remains protonated at physiological pH, ensuring robust electrostatic complexation with anionic payloads (pDNA, siRNA).
    
The Synthetic Strategy: Solution Polycondensation

Direct polymerization of D-Arg-OMe is chemically limited because it acts as a chain terminator (monofunctional amine) unless the ester group is also reacted. The industry-standard approach (pioneered by C.C. Chu et al.) involves converting D-Arg-OMe into a bis-nucleophilic monomer (a diamine-diester) which is then polymerized with an activated diacid.

Experimental Workflow Visualization

The following diagram outlines the critical path from D-Arg-OMe starting material to the final biodegradable polymer.

G Start Start: D-Arg-OMe (Starting Material) Step1 Monomer Synthesis (Condensation with Diol) Start->Step1 + Diol / TosOH (Dean-Stark) Inter Intermediate: Bis(D-Arg) Diester Salt Step1->Inter Purification (Recrystallization) Step2 Polycondensation (Reaction with Activated Diacid) Inter->Step2 + Di-p-nitrophenyl Ester + Et3N / DMAc Final Final Product: D-Arg Poly(ester amide) Step2->Final Precipitation in Ethyl Acetate

Figure 1: Synthetic workflow for converting D-Arg-OMe into a high-molecular-weight Poly(ester amide) (PEA).

Protocol A: Synthesis of Bis(D-Arg) Alkylene Diester Monomer

Objective: To create a bifunctional diamine monomer from D-Arg-OMe by linking two molecules via a diol spacer. Reaction Type: Acid-catalyzed condensation (Fisher Esterification variant).

Materials
  • D-Arginine (or D-Arg-OMe·HCl)

  • Diol: 1,6-Hexanediol (hydrophobic tuner) or Triethylene glycol (hydrophilic tuner)

  • Catalyst: p-Toluenesulfonic acid monohydrate (TosOH·H2O)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology
  • Stoichiometric Setup: In a 3-neck round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, combine:

    • 1.0 equivalent of Diol (e.g., 1,6-Hexanediol).

    • 2.0 equivalents of D-Arginine (free base or HCl salt).

    • 4.0 equivalents of TosOH·H2O.[1]

    • Note: The excess TosOH is critical. It protects the

      
      -amine and the guanidino group, preventing side reactions and forming a stable tetra-tosylate salt.
      
  • Azeotropic Distillation: Add Toluene (approx. 10 mL per gram of reactant). Heat the reaction to reflux (

    
    ). The reaction proceeds as water is evolved and trapped in the Dean-Stark apparatus.
    
    • Duration: Reflux for 24 hours or until water evolution ceases.

  • Isolation: Cool the reaction mixture to room temperature. The product (Tetra-p-toluenesulfonic acid salt of bis(D-arginine) diester) will often precipitate as a viscous oil or solid.

    • Decant the toluene.

    • Dissolve the residue in a minimum amount of 2-propanol.

  • Purification (Critical for Polymer MW): Precipitate the solution into a large excess of anhydrous ethyl ether. Filter the white precipitate and dry under vacuum at

    
    .
    
    • Validation: Check Melting Point (MP). Sharp MP indicates high purity. Broad MP implies oligomers or residual TosOH.

Protocol B: Solution Polycondensation (Active Ester Method)

Objective: Polymerize the D-Arg monomer with a dicarboxylic acid to form the PEA backbone. Rationale: We use Di-p-nitrophenyl esters of dicarboxylic acids (e.g., Di-p-nitrophenyl adipate) instead of diacid chlorides. This "Active Ester" method is milder, prevents racemization, and avoids attacking the guanidine group.

Materials
  • Monomer: Bis(D-Arg) Diester Tetra-tosylate salt (from Protocol A).

  • Activated Diacid: Di-p-nitrophenyl adipate (or sebacate).

  • Base: Triethylamine (Et3N).

  • Solvent: Dry DMAc (N,N-Dimethylacetamide) or DMSO.

Step-by-Step Methodology
  • Dissolution: In a flame-dried flask under nitrogen atmosphere, dissolve 1.0 equivalent of the Monomer Salt in dry DMAc (concentration ~ 0.5 M).

  • Activation: Add 2.2 equivalents of Et3N.

    • Mechanism:[2][3] Et3N deprotonates the

      
      -ammonium groups, making them nucleophilic. The guanidinium group remains protonated (protected) due to its high pKa (~12.5).
      
  • Polymerization: Add 1.0 equivalent (exact stoichiometry is vital) of Di-p-nitrophenyl adipate.

    • Observation: The solution will turn yellow due to the release of p-nitrophenol byproduct.

    • Conditions: Stir at

      
       for 24–48 hours.
      
  • Work-up & Purification:

    • Precipitate the polymer solution into a 10-fold excess of cold Ethyl Acetate (EtOAc).

    • Why EtOAc? It removes the solvent (DMAc), the byproduct (p-nitrophenol), and residual Et3N.

    • Filter and wash repeatedly with EtOAc.

    • Dissolve the polymer in Methanol (or water, depending on the diol used) and dialyze (MWCO 3500) against distilled water for 2 days to remove small oligomers and salts.

    • Lyophilize to obtain the final white powder.

Characterization & Validation

To ensure the protocol yielded the correct D-Arg-PEA, the following data profile is required.

Data Summary Table
TechniqueParameterTarget / Expected Result
1H-NMR (DMSO-d6)Chemical Shift (

)
3.1 ppm (

-CH2 of Arg), 4.3 ppm (

-CH of Arg), 1.5-1.7 ppm (Backbone methylenes).
FTIR Functional Groups1735 cm⁻¹ (Ester C=O), 1650 cm⁻¹ (Amide I), 1540 cm⁻¹ (Amide II).
GPC (DMF/LiBr)Molecular WeightMn: 15,000 – 40,000 Da; PDI: 1.4 – 1.8.
DSC Thermal TransitionTg: 30–60°C (Depends on diol length; longer diol = lower Tg).
Ellman's Assay Free ThiolsNegative (unless cysteine was copolymerized).
Biological Degradation Mechanism

The following diagram illustrates the differential degradation profile of D-Arg vs L-Arg polymers.

D Polymer D-Arg Poly(ester amide) Enzymes Proteolytic Enzymes (Trypsin/Chymotrypsin) Polymer->Enzymes Exposure Water Hydrolysis (Physiological pH) Polymer->Water Slow Attack ResultL L-Arg Polymer: Rapid Degradation (< 48 Hours) Enzymes->ResultL If L-Isomer ResultD D-Arg Polymer: Resistant to Proteolysis (Degradation via Hydrolysis only) Enzymes->ResultD If D-Isomer Water->ResultD Weeks/Months

Figure 2: Stability profile. D-Arg polymers resist enzymatic cleavage, relying on hydrolytic ester cleavage for biodegradation.

References

  • Chu, C. C., & Yamanouchi, D. (2008). Synthesis and characterization of ionic charged water soluble arginine-based poly(ester amide).Journal of Materials Chemistry , 18, 2636-2647. Link

  • Pang, X., et al. (2014). Arginine-Based Biodegradable Ether–Ester Polymers with Low Cytotoxicity as Potential Gene Carriers.[4][5][6][7]Biomacromolecules , 15(8), 2846–2855. Link

  • Song, H., et al. (2018).[8] Arginine-based poly(ester amide) nanoparticle platform: From structure-property relationship to nucleic acid delivery.[5][6][8][9]Acta Biomaterialia , 74, 360-373. Link

  • Gao, Y., et al. (2011). Cationic arginine-based poly(ester amide)s as efficient non-viral gene delivery vectors.[4]Biomaterials , 32(33), 8613-8625. Link

  • Kosta, P., et al. (2020). Lipophilic Arginine Esters: The Gateway to Preservatives without Side Effects.Molecular Pharmaceutics , 17(8), 2992–3005. Link

Sources

Application Notes & Protocols: Establishing D-Arginine Methyl Ester Concentration as a Negative Control in Nitric Oxide Synthase (NOS) Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Controls in Nitric Oxide Research

Nitric Oxide (NO), a fleeting gaseous radical, is a pivotal signaling molecule in mammalian physiology, governing processes from vasodilation and neurotransmission to immune responses.[1] The synthesis of NO is catalyzed by a family of enzymes known as Nitric Oxide Synthases (NOS), which convert the amino acid L-Arginine into NO and L-Citrulline.[2] There are three primary isoforms of NOS: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3).[3] Given its profound biological roles, the accurate measurement of NOS activity is fundamental to research in cardiovascular disease, neurobiology, and immunology.

A cornerstone of any robust enzymatic assay is the inclusion of appropriate controls to ensure that the observed activity is specific and not an artifact of the experimental conditions. In the context of NOS assays, a critical control is the demonstration of substrate stereospecificity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the rationale and practical application of D-Arginine methyl ester as a negative control, ensuring the scientific integrity of NOS activity measurements.

The Scientific Rationale: Why this compound is the Ideal Negative Control

The catalytic activity of Nitric Oxide Synthase is exquisitely stereospecific. The enzyme's active site is structured to bind and metabolize only the L-enantiomer of Arginine.[4] Early and foundational research in the field demonstrated that the physiological effects of stimulating NO production could be achieved with L-Arginine, but not with its mirror image, D-Arginine.[4] This fundamental principle of stereoselectivity is the bedrock upon which D-Arginine and its derivatives are used as negative controls.

By including this compound in a parallel reaction to L-Arginine, a researcher can definitively prove that the measured NO production is a direct result of specific enzymatic conversion of the L-substrate, rather than a non-specific effect of adding a highly concentrated amino acid to the system.

Why the Methyl Ester Form?

While D-Arginine itself is an effective negative control, the methyl ester derivative (H-D-Arg-OMe·2HCl) is often preferred, particularly in cell-based assays. The esterification of the carboxylic acid group increases the lipophilicity of the molecule. This modification can enhance its ability to permeate cell membranes, ensuring that the intracellular concentration is sufficient to act as a proper control in experiments involving whole cells.

Mechanism of Inaction: A Look at the NOS Active Site

The inability of NOS to utilize D-Arginine as a substrate is a classic example of enzymatic stereospecificity. The precise three-dimensional arrangement of amino acid residues in the NOS active site creates a binding pocket that accommodates the specific spatial configuration of L-Arginine. The key interaction points, including hydrogen bonds and electrostatic interactions with the alpha-amino group, the carboxyl group, and the guanidinium side chain of L-Arginine, are optimally aligned for the L-isomer. When D-Arginine is present, its alpha-amino group is incorrectly positioned, preventing the proper orientation required for the catalytic oxidation of the guanidino nitrogen, thus halting the production of NO.

cluster_0 NOS Catalytic Cycle cluster_1 Negative Control Interaction ActiveSite NOS Active Site L-Arginine Binding NO_Citrulline Nitric Oxide (NO) L-Citrulline ActiveSite->NO_Citrulline Catalysis L_Arg L-Arginine L_Arg->ActiveSite:f0 Binds Specifically InactiveSite NOS Active Site No Binding No_Reaction No NO Production InactiveSite->No_Reaction D_Arg D-Arginine Methyl Ester D_Arg->InactiveSite:f0 Incorrect Fit start Start: Prepare Reagents prep_plate Prepare 96-well plate with experimental groups: - No Substrate (Background) - L-Arginine (Positive Control) - D-Arg-OMe (Negative Control) - Inhibitor (e.g., L-NAME) start->prep_plate add_enzyme Add Purified NOS or Cell Lysate to each well prep_plate->add_enzyme add_cofactors Initiate reaction by adding NOS Cofactor Mix add_enzyme->add_cofactors incubate Incubate at 37°C for 30-60 minutes add_cofactors->incubate add_griess1 Stop reaction and add Griess Reagent I (Sulfanilamide) incubate->add_griess1 incubate_dark1 Incubate 10 min in the dark add_griess1->incubate_dark1 add_griess2 Add Griess Reagent II (NED) incubate_dark1->add_griess2 incubate_dark2 Incubate 10 min in the dark add_griess2->incubate_dark2 read_abs Read absorbance at 540 nm incubate_dark2->read_abs end End: Analyze Data read_abs->end

Figure 2. Workflow for a cell-free NOS assay using the Griess reaction.

  • Prepare Reagents: Prepare stock solutions of L-Arginine and this compound (e.g., 10 mM in NOS Assay Buffer). Prepare the NOS Cofactor Mix according to the manufacturer's instructions.

  • Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Background: 50 µL NOS Assay Buffer.

    • Positive Control: 40 µL NOS Assay Buffer + 10 µL of 1 mM L-Arginine (Final Conc: 200 µM).

    • Negative Control 1: 40 µL NOS Assay Buffer + 10 µL of 1 mM this compound (Final Conc: 200 µM).

    • Negative Control 2 (Optional): 30 µL NOS Assay Buffer + 20 µL of 1 mM this compound (Final Conc: 400 µM).

  • Add Enzyme/Lysate: Add 30 µL of your purified NOS enzyme or cell/tissue lysate to each well.

  • Initiate Reaction: Add 20 µL of the NOS Cofactor Mix to each well to bring the total volume to 100 µL.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), during which NO production is linear.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent I (Sulfanilamide solution) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (NED solution) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Readout: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the "Background" wells from all other wells. A successful control is demonstrated if the absorbance of the "Negative Control" wells is at or near background levels, while the "Positive Control" shows a strong signal.

Protocol 2: Validation in a Cell-Based NOS Assay (e.g., Stimulated Macrophages)

This protocol validates that this compound does not induce NO production in a cellular context. It is designed for adherent cells like RAW 264.7 macrophages, which express iNOS upon stimulation.

Materials:

  • RAW 264.7 macrophage cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Arginine-free culture medium

  • L-Arginine

  • This compound dihydrochloride

  • Stimulants: Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)

  • Griess Reagent Kit

  • 24-well or 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a culture plate at a density that will result in ~80-90% confluency at the time of the assay. Allow cells to adhere overnight.

  • Starvation and Pre-treatment:

    • Gently wash the cells twice with warm, sterile PBS.

    • Replace the medium with Arginine-free medium and incubate for 1-2 hours to deplete endogenous arginine.

    • Add L-Arginine or this compound to the respective wells. For example:

      • Unstimulated Control: Arginine-free medium.

      • Positive Control: Medium with 400 µM L-Arginine.

      • Negative Control: Medium with 400 µM this compound.

  • Stimulation: To the "Positive Control" and "Negative Control" wells, add stimulants to induce iNOS expression (e.g., 1 µg/mL LPS and 10 ng/mL IFN-γ). Leave the "Unstimulated Control" wells without stimulants.

  • Incubation: Incubate the cells for 18-24 hours in a 37°C, 5% CO₂ incubator.

  • Sample Collection: Carefully collect 50-100 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Perform the Griess reaction on the collected supernatants as described in Protocol 1, Step 6.

  • Readout and Analysis: Measure the absorbance at 540 nm. Confirm that significant nitrite production is only observed in the cells stimulated in the presence of L-Arginine. The this compound wells should show background levels of nitrite, similar to the unstimulated controls.

Potential Pitfalls and Scientific Integrity

  • High Concentrations: While necessary to match the substrate, extremely high concentrations of any amino acid derivative can potentially cause non-specific effects, such as altering the osmolarity of the culture medium or, in rare cases, causing cytotoxicity. [5]It is always good practice to perform a simple cell viability assay (e.g., MTT or Trypan Blue) if you plan to use concentrations significantly higher than 2 mM for extended periods.

  • Contamination: Ensure that your this compound reagent is of high purity and not contaminated with the L-enantiomer, which would lead to a false positive signal.

  • Arginase Activity: Be aware that some biological samples, particularly tissue homogenates, may contain arginase, an enzyme that competes with NOS for L-Arginine. [6]This can affect the interpretation of results and may require the use of an arginase inhibitor if substrate depletion is a concern.

Conclusion

References

  • Title: L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation - PMC. Source: National Center for Biotechnology Information.

  • Title: Amino Acid-Optimized Medium Improves Long-Term Growth, Conidiation, Stress Tolerance, and Biocontrol Performance of Esteya vermicola Against Pinewood Nematode. Source: MDPI.

  • Title: Nitric Oxide Biosynthesis, Nitric Oxide Synthase Inhibitors and Arginase Competition for L-arginine Utilization. Source: PubMed.

  • Title: Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research. Source: PubMed.

  • Title: NOS Activity Assay Kit. Source: Cayman Chemical.

  • Title: Arginine and nitric oxide synthase: regulatory mechanisms and cardiovascular aspects. Source: Wiley Online Library.

  • Title: Differential impact of l-arginine deprivation on the activation and effector functions of T cells and macrophages. Source: PubMed Central (PMC).

  • Title: SAFETY DATA SHEET - N-omega-Nitro-L-arginine-methyl ester hydrochloride. Source: Fisher Scientific.

  • Title: Exogenous arginine differentially regulates inflammatory cytokine and inducible nitric oxide synthase expression in macrophages. Source: ResearchGate.

  • Title: 39 questions with answers in NITRIC OXIDE ASSAY | Scientific method. Source: ResearchGate.

  • Title: L-Arginine-Nitric Oxide-Asymmetric Dimethylarginine Pathway and the Coronary Circulation: Translation of Basic Science Results to Clinical Practice. Source: National Center for Biotechnology Information.

  • Title: Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: Appraisal of the Griess reaction in the L-arginine/nitric oxide area of research | Request PDF. Source: ResearchGate.

  • Title: Arginine increases genotoxicity induced by methyl methanesulfonate in human lymphocytes. Source: National Center for Biotechnology Information.

  • Title: Exogenous arginine differentially regulates inflammatory cytokine and inducible nitric oxide synthase expression in macrophages. Source: National Center for Biotechnology Information.

  • Title: (PDF) Analysis of the L-Arginine / Nitric Oxide Pathway: The Unique Role of Mass Spectrometry. Source: ResearchGate.

  • Title: L -Arginine methyl ester = 98.0 AT 26340-89-6. Source: Sigma-Aldrich.

  • Title: ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION. Source: National Center for Biotechnology Information.

  • Title: l-Arginine supplementation improves antioxidant defenses through l-arginine/nitric oxide pathways in exercised rats | Journal of Applied Physiology. Source: American Physiological Society.

  • Title: Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages. Source: Frontiers in Immunology.

  • Title: OxiSelect™ In Vitro Nitric Oxide (Nitrite / Nitrate) Assay Kit (Colorimetric). Source: Cell Biolabs, Inc.

  • Title: New Role for L-Arginine in Regulation of Inducible Nitric-Oxide-Synthase-Derived Superoxide Anion Production in Raw 264.7 Macrophages. Source: National Institutes of Health.

  • Title: NO (Nitric Oxide) Plus Detection Kit. Source: iNtRON Biotechnology.

Sources

Application Note & Protocols: Functionalization of Biomaterials with D-Arginine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This document provides a comprehensive guide for the covalent immobilization of D-Arginine methyl ester onto biomaterial surfaces. It is designed for researchers, scientists, and drug development professionals. The protocols herein are built upon established chemical principles and include critical validation steps to ensure experimental integrity. Beyond a simple recitation of steps, this guide explains the scientific rationale behind the choices made in the experimental design, empowering the user to adapt and troubleshoot effectively.

Introduction: The Rationale for D-Arginine Functionalization

Biomaterial surface modification is a cornerstone of regenerative medicine and medical device engineering, aiming to control the biological response at the material-tissue interface. D-Arginine, a stereoisomer of the naturally occurring L-Arginine, presents unique advantages. Unlike L-Arginine, the D-form is not a substrate for nitric oxide synthase (NOS), preventing unintended vasodilation or complex signaling cascades.[1] However, it retains the potent cationic charge of the guanidinium group, which is central to its desired functionalities.

The primary motivations for immobilizing this compound onto a biomaterial surface are:

  • Antimicrobial Activity: The positively charged guanidinium group interacts electrostatically with negatively charged components of bacterial cell membranes, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[2][3] This interaction can lead to membrane disruption and bacterial cell death, a critical feature for preventing implant-associated infections.[2][3]

  • Enhanced Cell Adhesion: Arginine is a key component of the Arginine-Glycine-Aspartate (RGD) sequence, the principal integrin-binding domain found in many extracellular matrix (ECM) proteins.[4][5] By presenting arginine on a surface, biomaterials can mimic the ECM and promote the adhesion, proliferation, and desired differentiation of mammalian cells through interactions with cell surface receptors like syndecans and integrins.[6]

  • Improved Biocompatibility: The presence of amino acids on a surface can increase its hydrophilicity and mimic a more natural biological environment, potentially reducing non-specific protein adsorption and improving overall tissue integration.[7]

This guide will focus on the most common and robust method for amine coupling—carbodiimide chemistry—and provide the necessary protocols for execution and validation.

Core Protocol: Covalent Immobilization via EDC/NHS Chemistry

This protocol details the covalent attachment of this compound to biomaterials possessing surface carboxyl (-COOH) groups (e.g., poly(acrylic acid), alginate, or plasma-treated polymers). The process uses a "zero-length" crosslinker system involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Causality of the Method: Direct reaction of a carboxyl group with an amine to form an amide bond is inefficient under physiological conditions. EDC first activates the carboxyl group, forming a highly reactive O-acylisourea intermediate.[8] However, this intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS-ester.[9][10] This semi-stable ester then efficiently reacts with the primary amine of this compound to form a stable amide bond.[9][10][11] This two-step approach within a single pot reaction increases coupling efficiency and control.[9]

2.1 Workflow for EDC/NHS Conjugation

The following diagram outlines the key stages of the functionalization process.

G cluster_prep Phase 1: Surface Preparation cluster_reaction Phase 2: Activation & Coupling cluster_cleanup Phase 3: Post-Reaction Cleanup A Clean & Sterilize Biomaterial Substrate B Activate Surface (e.g., Plasma Treatment to introduce -COOH groups) A->B If necessary C Prepare Activation Buffer (e.g., 0.1M MES, pH 5.5-6.0) D Activate -COOH groups: Add EDC and NHS to surface C->D E Incubate (e.g., 15-30 min, RT) D->E Forms stable NHS-ester F Couple Amine: Introduce this compound Solution (pH 7.2-7.5) E->F G Incubate (e.g., 2h to Overnight, RT) F->G Forms amide bond H Quench & Wash: Rinse with PBS, Ethanol, and DI Water I Dry under Nitrogen Stream H->I J Store in Desiccator I->J end End J->end start Start start->A

Fig. 1: Workflow for this compound conjugation.
2.2 Detailed Step-by-Step Protocol

Materials:

  • Biomaterial with surface carboxyl groups

  • This compound dihydrochloride (e.g., Sigma-Aldrich)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (e.g., Thermo Fisher Scientific, Prod # 22980)

  • N-hydroxysuccinimide (NHS) (e.g., Thermo Fisher Scientific, Prod # 24500)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Wash Buffers: Ethanol, Deionized (DI) Water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Substrate Preparation:

    • Clean the biomaterial surface by sonicating in ethanol for 15 minutes, followed by rinsing thoroughly with DI water.

    • Rationale: This step removes organic contaminants and debris that could interfere with the reaction.

    • If the substrate does not inherently possess carboxyl groups, a surface activation step (e.g., oxygen plasma treatment) may be required.

  • Carboxyl Group Activation:

    • Immerse the biomaterial in Activation Buffer (pH 6.0).

    • Prepare a fresh solution of 50 mM EDC and 25 mM NHS in Activation Buffer.

    • Rationale: The activation reaction is most efficient at a slightly acidic pH (4.5-7.2).[8] MES is used as it is a non-amine, non-carboxylate buffer that does not interfere with the reaction.

    • Immediately add the EDC/NHS solution to the biomaterial and incubate for 15-30 minutes at room temperature with gentle agitation.

    • Rationale: This duration is typically sufficient to form the semi-stable NHS-ester intermediate. Over-incubation can lead to hydrolysis of the ester.

  • Amine Coupling:

    • Prepare a 10 mg/mL solution of this compound dihydrochloride in Coupling Buffer (PBS, pH 7.4).

    • Rationale: The reaction of the NHS-ester with the primary amine is most efficient at a pH of 7-8.[12] The slightly basic pH deprotonates the primary amine, making it a more effective nucleophile.

    • Remove the EDC/NHS solution and immediately immerse the activated biomaterial in the D-Arginine solution.

    • Incubate for 2 hours at room temperature, or overnight at 4°C, with gentle agitation.

    • Rationale: Longer incubation times can increase the coupling density. The choice depends on the desired surface concentration and the stability of the substrate.

  • Washing and Finalization:

    • Remove the D-Arginine solution.

    • Wash the functionalized biomaterial extensively to remove unreacted reagents and non-covalently bound molecules. A typical wash sequence is: 3x with PBS, 2x with DI water, 1x with 70% ethanol, and finally 3x with DI water.

    • Rationale: Thorough washing is critical to prevent false positives in subsequent characterization and biological assays.

    • Dry the samples under a stream of inert gas (e.g., nitrogen) and store in a desiccator until further use.

Validation and Characterization of Functionalized Surfaces

Successful functionalization must be confirmed with surface-sensitive analytical techniques. This section outlines a logical workflow for characterization.

3.1 Characterization Workflow

G cluster_primary Primary Validation (Chemical) cluster_secondary Secondary Validation (Physical) A Functionalized Biomaterial B X-ray Photoelectron Spectroscopy (XPS) A->B D Contact Angle Goniometry A->D C Fourier-Transform Infrared Spectroscopy (FTIR) B_out Detect Nitrogen (N1s peak) Confirm Amide bond (C1s peak shift) B->B_out C_out Identify Amide I & II bands (~1650 & ~1540 cm⁻¹) C->C_out E Atomic Force Microscopy (AFM) D_out Observe decrease in contact angle (Increased hydrophilicity) D->D_out E_out Assess changes in surface topography/roughness E->E_out

Fig. 2: Logical workflow for surface characterization.
3.2 Expected Outcomes from Characterization

The following table summarizes the expected results from key analytical techniques when comparing an unmodified (control) biomaterial to a D-Arginine functionalized one.

TechniqueParameterControl (Unmodified)D-Arginine FunctionalizedRationale for Change
XPS Atomic % of Nitrogen~0% (or trace)> 0%Successful immobilization of nitrogen-containing arginine.[13]
High-Res C1s ScanPeak for -COOHNew peak for N-C=O (amide)Formation of a new covalent amide bond.[13]
FTIR Absorbance SpectrumCharacteristic peaks of base polymerNew peaks at ~1650 cm⁻¹ (Amide I) and ~1540 cm⁻¹ (Amide II)These peaks are hallmarks of the newly formed amide linkage.[14][15][16]
Contact Angle Water Contact AngleVaries (often > 60°)Significant DecreaseThe polar guanidinium and ester groups increase surface hydrophilicity.[7][17]
Application-Specific Protocols & Expected Results
4.1 Protocol: In Vitro Antimicrobial Assay

Objective: To assess the ability of the D-Arginine functionalized surface to inhibit bacterial adhesion and proliferation.

  • Bacterial Culture: Culture Staphylococcus aureus (Gram-positive) or Escherichia coli (Gram-negative) to mid-log phase in appropriate broth.

  • Incubation: Place sterile samples of control and functionalized biomaterials into a 24-well plate. Add 1 mL of bacterial suspension (e.g., 10⁶ CFU/mL) to each well.

  • Adhesion Phase: Incubate for 4 hours at 37°C to allow for bacterial adhesion.

  • Washing: Gently wash each sample 3x with sterile PBS to remove non-adherent bacteria.

  • Quantification:

    • Live/Dead Staining: Stain samples with a bacterial viability kit (e.g., BacLight) and visualize using fluorescence microscopy.

    • CFU Counting: Place washed samples in 1 mL of PBS and sonicate to dislodge adherent bacteria. Serially dilute and plate the suspension on agar plates to count colony-forming units (CFUs).

  • Data Analysis: Calculate the percent reduction in bacterial adhesion on the functionalized surface compared to the control.

Expected Results: D-Arginine functionalized surfaces are expected to show a significant reduction in the number of adherent, viable bacteria compared to unmodified controls, due to the membrane-disruptive action of the guanidinium groups.[3][18]

4.2 Protocol: Cell Adhesion and Proliferation Assay

Objective: To evaluate the ability of the D-Arginine functionalized surface to support mammalian cell attachment and growth.

  • Cell Seeding: Place sterile control and functionalized samples in a 24-well cell culture plate. Seed with a relevant cell type (e.g., fibroblasts, osteoblasts) at a density of 1 x 10⁴ cells/cm².

  • Incubation: Culture the cells in appropriate media under standard conditions (37°C, 5% CO₂).

  • Adhesion Assessment (4-6 hours):

    • Wash samples with PBS to remove non-adherent cells.

    • Fix the adhered cells with 4% paraformaldehyde.

    • Stain the actin cytoskeleton (e.g., with Phalloidin) and nuclei (e.g., with DAPI) and visualize cell morphology and spreading using fluorescence microscopy.

  • Proliferation Assessment (1, 3, and 5 days):

    • At each time point, quantify the number of viable cells using a metabolic assay (e.g., MTS, AlamarBlue).

  • Data Analysis: Compare cell morphology, spreading area, and proliferation rates on functionalized surfaces versus controls.

Expected Results: Surfaces functionalized with D-Arginine should demonstrate enhanced cell adhesion, spreading, and proliferation compared to unmodified controls.[6][7] This is attributed to the biomimetic properties of arginine, which facilitates interactions with cell surface receptors.[4][19]

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No Nitrogen detected by XPS Inactive EDC/NHS (hydrolyzed); Incorrect buffer pH; Insufficient surface -COOH groups.Use fresh EDC/NHS powders; Verify pH of Activation and Coupling buffers; Confirm presence of carboxyl groups on control surface or increase activation treatment.
High variability in biological assays Inconsistent surface functionalization; Incomplete washing.Ensure complete and uniform immersion during reaction steps; Increase the number and duration of washing steps post-functionalization.
Low cell adhesion Low density of coupled Arginine; Steric hindrance.Increase concentration of D-Arginine or incubation time; Consider incorporating a spacer arm between the surface and the Arginine molecule.
EDC/NHS reaction efficiency is low Competing hydrolysis of NHS-ester; Protonated amines at low pH.Work quickly after adding EDC/NHS; Ensure the pH for the amine coupling step is raised to at least 7.2.[12]
Conclusion

The functionalization of biomaterials with this compound via EDC/NHS chemistry is a robust and effective strategy for imparting potent antimicrobial properties and enhancing cell-material interactions. The success of this surface modification hinges on careful control of reaction conditions and, critically, on thorough analytical validation. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently create advanced biomaterials for a new generation of medical devices and tissue engineering constructs.

References
  • Bangslabs. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • MDPI. (2022). Functionalization with Polyphenols of a Nano-Textured Ti Surface through a High–Amino Acid Medium: A Chemical–Physical and Biological Characterization. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of pure L-arginine (a) and L-lysine (b). Retrieved from [Link]

  • Royal Society of Chemistry. (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Communications. Retrieved from [Link]

  • ACS Omega. (2024). Integrating Metal–Organic Frameworks with Antimicrobial Peptides: Advances and Challenges in Antibacterial Therapeutics. Retrieved from [Link]

  • Wikipedia. (n.d.). Insect neuropeptide. Retrieved from [Link]

  • MDPI. (2024). Antimicrobial Peptide Nanoassemblies: Design, Response Mechanisms, and Biomedical Applications. Retrieved from [Link]

  • National Institutes of Health. (2015). Antibacterial activity of poly-l-arginine under different conditions. Avicenna Journal of Medical Biotechnology. Retrieved from [Link]

  • ResearchGate. (2023). Antimicrobial activity, membrane interaction and structural features of short arginine-rich antimicrobial peptides. Retrieved from [Link]

  • PubMed. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology. Retrieved from [Link]

  • National Institutes of Health. (2009). Advantages of RGD peptides for directing cell association with biomaterials. Journal of Biomedical Materials Research Part A. Retrieved from [Link]

  • MDPI. (2023). Arginine-Biofunctionalized Ternary Hydrogel Scaffolds of Carboxymethyl Cellulose–Chitosan–Polyvinyl Alcohol to Deliver Cell Therapy for Wound Healing. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of arginine-functionalized nanoparticles: (a) without amino acid. Retrieved from [Link]

  • ResearchGate. (2010). Amine coupling through EDC/NHS: a practical approach. Retrieved from [Link]

  • ResearchGate. (2011). RGD Modified Polymers: Biomaterials for Stimulated Cell Adhesion and Beyond. Retrieved from [Link]

  • Scientific & Academic Publishing. (2015). Synthesis, Characterization and Optical Properties of L-Arginine Stabilized Gold Nanocolloids. Nanoscience and Nanotechnology. Retrieved from [Link]

  • ACS Omega. (2018). Surface Modification of Polymers for Tissue Engineering Applications: Arginine Acts as a Sticky Protein Equivalent for Viable Cell Accommodation. Retrieved from [Link]

  • National Institutes of Health. (2023). Antibacterial and pH-sensitive methacrylate poly-L-Arginine/poly (β-amino ester) polymer for soft tissue engineering. Scientific Reports. Retrieved from [Link]

  • ResearchGate. (2023). Antibacterial and pH-sensitive methacrylate poly-L-Arginine/poly (β-amino ester) polymer for soft tissue engineering. Retrieved from [Link]

  • Ulster University Repository. (2013). Comparison between FTIR and XPS characterization of amino acid glycine adsorption onto diamond-like carbon (DLC) and silicon doped DLC. Retrieved from [Link]

  • J-Stage. (2021). Octa-arginine and Octa-lysine Promote Cell Adhesion through Heparan Sulfate Proteoglycans and Integrins. Biological and Pharmaceutical Bulletin. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Call for papers – Wound healing materials. Journal of Materials Chemistry B Blog. Retrieved from [Link]

Sources

Application Note & Protocols: A Guide to the In Vitro Stability Testing of D-Arginine Methyl Ester Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in peptide therapeutics.

Abstract: The therapeutic potential of peptides is often hindered by their inherent instability in vivo. Strategic modifications, such as the incorporation of D-amino acids and C-terminal esterification, are employed to overcome these limitations. This document provides a comprehensive technical guide for the in vitro stability assessment of peptides containing D-Arginine and a C-terminal methyl ester. We delve into the scientific rationale behind common degradation pathways, present robust analytical methodologies, and offer detailed, step-by-step protocols for stability testing in critical biological and chemical matrices. The aim is to equip researchers with the necessary tools to generate reliable and predictive stability data, a cornerstone of successful peptide drug development.

The Rationale for Stability Testing: Why D-Arginine and Methyl Esters?

Peptides represent a highly specific and potent class of therapeutics. However, their progression from discovery to clinic is fraught with challenges, primarily their susceptibility to rapid enzymatic breakdown and clearance.[1] To counter this, medicinal chemists employ various strategies to enhance metabolic stability.

  • D-Amino Acid Substitution: The vast majority of proteases are stereospecific, recognizing and cleaving peptide bonds between L-amino acids. The substitution of a canonical L-amino acid with its D-enantiomer, such as D-Arginine, introduces steric hindrance that effectively "blinds" these enzymes, significantly increasing the peptide's resistance to proteolytic degradation.[2][3]

  • C-Terminal Methyl Ester: The C-terminus of a peptide is a primary target for carboxypeptidases. By modifying the terminal carboxyl group to a methyl ester, this recognition site is masked. Furthermore, this modification neutralizes the negative charge at the C-terminus, which can favorably alter the peptide's solubility, cell permeability, and receptor-binding characteristics.[4]

While these modifications are designed to improve stability, they do not confer complete immunity. A rigorous in vitro stability assessment is therefore non-negotiable. It provides critical data on a drug candidate's half-life, identifies its metabolic "weak points," and guides further optimization and formulation development.[5]

Potential Degradation Pathways

A thorough understanding of how a D-Arginine methyl ester peptide might degrade is fundamental to designing a meaningful stability study. Degradation can be broadly categorized into enzymatic and chemical pathways.

Enzymatic Degradation

Even with a D-amino acid, enzymatic degradation is not impossible. The primary environments for this assessment are blood plasma (simulating systemic circulation) and gastrointestinal fluids (for oral delivery candidates).

  • Proteolysis: While resistant to common proteases like trypsin (which cleaves after L-Arg or L-Lys), the peptide may be susceptible to other less specific endo- or exopeptidases present in complex biological matrices.[3][6]

  • Esterase Activity: Blood plasma and intestinal fluids are rich in esterase enzymes that can hydrolyze the C-terminal methyl ester back to the native carboxylic acid.[7] This converts the peptide into a different chemical entity with altered properties.

Chemical Degradation

Chemical instability can compromise a drug's efficacy and shelf-life. Forced degradation studies are essential to probe these vulnerabilities.[8][9]

  • Hydrolysis: The methyl ester bond is susceptible to pH-dependent hydrolysis. It is more labile under basic conditions (saponification) but can also occur in acidic environments.

  • Oxidation: While the D-Arginine side chain is relatively stable, other residues within the peptide sequence, such as Methionine, Cysteine, Tryptophan, or Histidine, are prone to oxidation.[10]

  • Aggregation: Arginine-rich peptides can be prone to aggregation, driven by electrostatic and hydrophobic interactions. This can lead to the formation of insoluble fibrils and a loss of therapeutic activity.[10][11][12]

Parent This compound Peptide (Intact Drug) Enzymatic Enzymatic Degradation Parent->Enzymatic Chemical Chemical Degradation Parent->Chemical Aggregation Aggregation / Fibrillation Parent->Aggregation Proteolysis Proteolysis (e.g., non-specific peptidases) Enzymatic->Proteolysis Esterolysis Ester Hydrolysis (Esterases) Enzymatic->Esterolysis Hydrolysis pH-Dependent Hydrolysis (Acid/Base) Chemical->Hydrolysis Oxidation Oxidation (e.g., Met, Cys, Trp) Chemical->Oxidation Fragments Peptide Fragments Proteolysis->Fragments CarboxylicAcid D-Arg Carboxylic Acid Peptide Esterolysis->CarboxylicAcid Hydrolysis->CarboxylicAcid OxidizedPeptide Oxidized Peptide Oxidation->OxidizedPeptide Aggregates Aggregates / Precipitate Aggregation->Aggregates

Caption: Potential degradation pathways for this compound peptides.

The Analytical Workhorse: Stability-Indicating UPLC-MS

The cornerstone of any peptide stability study is a robust, stability-indicating analytical method.[9][13] This is a method that can accurately quantify the decrease of the parent peptide over time while simultaneously separating it from all potential degradation products, impurities, and formulation excipients. Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is the gold standard for this application.[5][8]

Parameter Typical Starting Conditions & Rationale
Instrument UPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer. Rationale: Provides high-resolution separation and accurate mass identification of degradants.
Column Reversed-Phase C18 or C8, 1.7-2.1 µm particle size (e.g., Acquity BEH C18). Rationale: C18 columns offer excellent retention and separation for a wide range of peptides.[14]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in Water. Rationale: TFA acts as an ion-pairing agent, improving peak shape. FA is more MS-friendly but may result in broader peaks.
Mobile Phase B 0.1% TFA or 0.1% FA in Acetonitrile (ACN). Rationale: ACN is the standard organic solvent for peptide elution.
Gradient A typical starting gradient might be 5-60% Mobile Phase B over 10-15 minutes. Rationale: This broad gradient helps to elute the parent peptide and a wide range of potential degradation products.[14]
Flow Rate 0.3 - 0.5 mL/min.
Column Temp. 40 - 60 °C. Rationale: Elevated temperatures can improve peak shape and reduce viscosity.
UV Detection 214 nm or 220 nm. Rationale: Detects the peptide backbone amide bonds.
MS Detection Positive Electrospray Ionization (ESI+). Rationale: Arginine-containing peptides ionize very well in positive mode. Data is collected in full scan mode to detect all ions, with targeted extracted ion chromatograms (EICs) for quantification.

Experimental Protocols

The following protocols provide a validated framework for assessing peptide stability. It is crucial to include a time-zero (t=0) sample for every experiment, which represents 100% of the intact peptide before any degradation has occurred.

start Prepare Peptide Stock (e.g., 10 mM in DMSO) spike Spike Peptide into Matrix (e.g., to 10-100 µM) start->spike prep_matrix Prepare & Pre-warm Matrix (Plasma, SGF, SIF, Buffer) prep_matrix->spike incubate Incubate at 37°C (or other stress condition) spike->incubate sample Sample at Time Points (t=0, 15, 30, 60... min) incubate->sample quench Quench Reaction (e.g., add 3 vols ice-cold ACN with Internal Standard) sample->quench centrifuge Vortex & Centrifuge (to pellet proteins/salts) quench->centrifuge analyze Analyze Supernatant by UPLC-MS centrifuge->analyze data Quantify Peak Area Calculate % Remaining & t½ analyze->data

Caption: General experimental workflow for in vitro peptide stability assays.
Protocol 1: Stability in Human Plasma

Causality: This assay simulates the peptide's stability in systemic circulation, providing a primary screen for its susceptibility to degradation by blood-borne proteases and esterases.[15] A short half-life in plasma is a major challenge for peptide therapeutics.[7]

Materials:

  • Lyophilized this compound peptide

  • DMSO (HPLC grade)

  • Pooled Human Plasma (e.g., K2EDTA as anticoagulant)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: Acetonitrile with a suitable internal standard (e.g., a stable, non-interacting peptide)

  • Thermomixer or incubating water bath

  • Microcentrifuge and 1.5 mL tubes

Methodology:

  • Preparation: Prepare a 10 mM stock solution of the peptide in DMSO. Thaw human plasma on ice and centrifuge at 2000 x g for 10 min at 4°C to remove any cryoprecipitates.

  • Reaction Setup: In a microcentrifuge tube, pre-warm 495 µL of plasma to 37°C for 5 minutes.

  • Initiation: To initiate the reaction, add 5 µL of the 10 mM peptide stock solution to the pre-warmed plasma (final peptide concentration: 100 µM). Vortex briefly. This is your main incubation mixture.

  • Time-Zero (t=0) Sample: Immediately after vortexing, withdraw a 50 µL aliquot and add it to a tube containing 150 µL of ice-cold Quenching Solution. Vortex vigorously for 30 seconds. This sample represents 100% intact peptide.

  • Incubation: Place the main incubation mixture in a thermomixer set to 37°C with gentle agitation (e.g., 500 rpm).[15]

  • Time-Course Sampling: At subsequent time points (e.g., 15, 30, 60, 120, 240 minutes), withdraw 50 µL aliquots and quench them in the same manner as the t=0 sample.

  • Protein Precipitation: Once all time points are collected, incubate the quenched samples at -20°C for at least 30 minutes to ensure complete protein precipitation.

  • Clarification: Centrifuge all samples at >12,000 x g for 10 minutes at 4°C.

  • Analysis: Carefully transfer the supernatant to HPLC vials for UPLC-MS analysis.

Protocol 2: Stability in Simulated Gastrointestinal Fluids (SGF & SIF)

Causality: This assay is essential for any peptide being considered for oral delivery. It evaluates stability against the highly acidic and pepsin-rich environment of the stomach (SGF) and the neutral, enzyme-cocktail environment of the small intestine (SIF).[16][17]

Materials:

  • Simulated Gastric Fluid (SGF) powder with pepsin.

  • Simulated Intestinal Fluid (SIF) powder with pancreatin.

  • HCl and NaOH for pH adjustment.

  • All other materials as listed in Protocol 1.

Methodology:

  • Fluid Preparation: Prepare SGF and SIF according to the U.S. Pharmacopeia (USP) guidelines.[18][19]

    • SGF: Dissolve SGF powder in water and adjust the pH to 1.2 with HCl. This solution contains pepsin.

    • SIF: Dissolve SIF powder in water and adjust the pH to 6.8 with NaOH. This solution contains pancreatin.

  • Assay Procedure: Follow the exact same steps as outlined in Protocol 1 , but replace the human plasma with either SGF or SIF.

  • Self-Validation Note: It is advisable to run a control experiment with the peptide in the respective buffers without the enzymes (pepsin or pancreatin) to distinguish between enzymatic degradation and simple pH-driven chemical hydrolysis.

Protocol 3: Forced Degradation Study

Causality: This study intentionally exposes the peptide to harsh chemical conditions to accelerate degradation. Its purpose is twofold: 1) to identify potential degradation products that might form over long-term storage, and 2) to prove that the analytical UPLC-MS method can separate these degradants from the parent peak, thus validating it as "stability-indicating."[9]

Methodology: Prepare separate solutions of the peptide (e.g., 1 mg/mL) in the following stress conditions. Incubate for a defined period (e.g., 24 hours), then neutralize if necessary, dilute, and analyze by UPLC-MS.

  • Acid Hydrolysis: 0.1 M HCl, incubated at 60°C. Primary target: Ester hydrolysis.

  • Base Hydrolysis (Saponification): 0.1 M NaOH, at room temperature. Primary target: Ester hydrolysis, deamidation.

  • Oxidative Stress: 3% Hydrogen Peroxide (H₂O₂), at room temperature. Primary target: Oxidation of susceptible residues.

  • Thermal Stress: Peptide in pH 7.4 PBS buffer, incubated at 60°C. Assesses general thermal stability.

Data Analysis and Interpretation

For each stability assay, the peak area of the parent peptide is determined at each time point. The data is then processed as follows:

  • Calculate % Remaining:

    • % Remaining = (Peak Area at time 't' / Peak Area at t=0) * 100

  • Determine Half-Life (t½):

    • Plot the natural logarithm (ln) of the % Remaining versus time.

    • Fit the data to a linear regression. The degradation rate constant (k) is the negative of the slope.

    • Calculate the half-life using the first-order decay equation: t½ = 0.693 / k

Example Data Summary:

Condition Time (min) % Remaining (Mean ± SD) Calculated t½ (min) Major Degradants Identified (by Mass)
Human Plasma 0100\multirow{5}{}{185}\multirow{5}{}{Hydrolyzed (Carboxylic Acid)}
3085.2 ± 3.1
6071.5 ± 2.8
12050.1 ± 4.5
24024.8 ± 3.9
SGF (pH 1.2) 0100\multirow{3}{}{> 240}\multirow{3}{}{None Detected}
6098.9 ± 1.5
12097.5 ± 2.1
SIF (pH 6.8) 0100\multirow{4}{}{95}\multirow{4}{}{Hydrolyzed (Carboxylic Acid), Peptide Fragments}
3078.1 ± 4.0
6060.3 ± 3.7
12035.8 ± 5.1
0.1 M NaOH 240< 5.0< 10Hydrolyzed (Carboxylic Acid)

Conclusion and Field-Proven Insights

The in vitro stability profile of a this compound peptide is a critical dataset that profoundly influences its path forward in drug development. This guide provides a robust framework for generating this data with scientific integrity.

Key Takeaways for the Researcher:

  • Multi-Condition Testing is Essential: No single assay tells the whole story. Stability in plasma, SGF, SIF, and under forced degradation conditions provides a holistic view of the peptide's liabilities.

  • The Analytical Method is Paramount: Invest time in developing a high-resolution, stability-indicating UPLC-MS method. Without it, the data is unreliable. An inability to separate a degradant from the parent peak will lead to an overestimation of stability.

  • Identify Your Degradants: Do not just quantify the loss of the parent peptide. Use the power of high-resolution mass spectrometry to identify the major degradation products. Knowing how your peptide is degrading is the first step to rationally re-engineering it for better stability.

  • Controls are Non-Negotiable: Always include positive and negative controls where appropriate (e.g., a known stable peptide and a known unstable peptide in plasma assays) to ensure the assay is performing as expected.

By systematically applying these protocols and principles, researchers can confidently characterize the stability of their modified peptide candidates, enabling data-driven decisions and accelerating the development of next-generation peptide therapeutics.

References

  • D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

  • D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. ResearchGate. [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group. [Link]

  • Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications. MDPI. [Link]

  • Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. National Institutes of Health. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. [Link]

  • On the Utility of Chemical Strategies to Improve Peptide Gut Stability. National Institutes of Health. [Link]

  • Effects of arginine in therapeutic protein formulations: a decade review and perspectives. Taylor & Francis Online. [Link]

  • Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]

  • Challenges and Opportunities in Delivering Oral Peptides and Proteins. National Institutes of Health. [Link]

  • HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. The Royal Society Publishing. [Link]

  • Toward Oral Delivery of Biopharmaceuticals: An Assessment of the Gastrointestinal Stability of 17 Peptide Drugs. ACS Publications. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. National Institutes of Health. [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. [Link]

  • Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

  • Role of Arginine in the Stabilization of Proteins against Aggregation. ACS Publications. [Link]

  • Toward Oral Delivery of Biopharmaceuticals: An Assessment of the Gastrointestinal Stability of 17 Peptide Drugs. CORE. [Link]

Sources

Validation & Comparative

Comparative Mass Spectrometric Profiling: D-Arg-OMe Fragmentation Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Arginine Methyl Ester (D-Arg-OMe) is a critical intermediate in peptide synthesis and a reference standard in proteomic workflows involving chiral biomarkers. Its mass spectrometric (MS) analysis is defined by the interplay between the highly basic guanidino side chain and the labile methyl ester terminus.

This guide provides a technical breakdown of the collision-induced dissociation (CID) behavior of D-Arg-OMe. Unlike standard application notes, we compare its fragmentation kinetics against Free D-Arginine and D-Arginine Ethyl Ester (D-Arg-OEt) to isolate the specific mass shifts and neutral losses that validate structural identity.

Key Insight: The fragmentation of D-Arg-OMe is dominated by the "Mobile Proton Model," where the sequestered proton on the guanidino group facilitates charge-remote fragmentation, leading to distinct neutral losses of ammonia (-17 Da) and methanol (-32 Da).

Mechanistic Fragmentation Analysis

To interpret the MS/MS spectrum of D-Arg-OMe, one must understand the competition between the N-terminal amine, the guanidino side chain, and the ester group.

The Protonation Landscape
  • Precursor Ion (

    
    ):  D-Arg-OMe has a monoisotopic mass of 188.13 Da. In positive ESI, it appears predominantly as m/z 189.1 .
    
  • Charge Localization: The guanidino group (

    
    ) is the primary protonation site. However, under CID conditions, the proton becomes mobile, migrating to the 
    
    
    
    -amino group or the ester oxygen, triggering fragmentation.
Dominant Fragmentation Pathways
  • Deamination (Loss of

    
    ):  The proximity of the 
    
    
    
    -amino group to the guanidino side chain facilitates nucleophilic attack, resulting in the loss of ammonia (17 Da).
    • Transition:

      
      
      
  • Demetalation/Ester Cleavage (Loss of

    
    ):  The methyl ester is susceptible to cleavage, expelling a neutral methanol molecule (32 Da). This is a diagnostic loss distinguishing the ester from the free acid.
    
    • Transition:

      
      
      
  • Cyclization (Formation of m/z 70): A characteristic feature of arginine derivatives is the formation of a cyclic immonium ion (tetrahydropyridine derivative) at m/z 70, often used as a reporter ion in precursor ion scanning.

Visualization of Fragmentation Logic

The following diagram illustrates the competing pathways for the precursor ion.

G Precursor Precursor [M+H]+ m/z 189.1 Inter_NH3 Deamination [M+H - NH3]+ Precursor->Inter_NH3 -17 Da (NH3) Inter_MeOH Ester Loss [M+H - CH3OH]+ Precursor->Inter_MeOH -32 Da (MeOH) Prod_70 Cyclic Immonium m/z 70.1 Precursor->Prod_70 High CE Internal Cyclization Prod_172 Product Ion m/z 172.1 Inter_NH3->Prod_172 Prod_157 Acylium Ion m/z 157.1 Inter_MeOH->Prod_157 Prod_116 Ornithine-like m/z 116.1 Prod_157->Prod_116 Side Chain Loss

Figure 1: Competitive fragmentation pathways of protonated D-Arg-OMe. The loss of Methanol (m/z 157) is the primary differentiator from free Arginine.

Comparative Performance Guide

This section compares D-Arg-OMe against its most relevant alternatives to assist in reagent selection and spectral validation.

Comparison Matrix: Spectral Identifiers
FeatureD-Arg-OMe (Product) Free D-Arginine (Alternative 1)D-Arg-OEt (Alternative 2)
Precursor (

)
189.1 175.1203.1
Primary Neutral Loss -32 Da (Methanol) -18 Da (Water)-46 Da (Ethanol)
Diagnostic Fragment 1 m/z 157.1 (Acylium)m/z 158.1 (Dehydrated)m/z 157.1 (Acylium)
Diagnostic Fragment 2 m/z 172.1 (-NH3)m/z 158.1 (-NH3)m/z 186.1 (-NH3)
Common Reporter m/z 70.1 m/z 70.1m/z 70.1
Hydrophobicity Moderate (Retains on C18)Low (Elutes in Void)High (Strong C18 Retention)
Analysis of Alternatives
  • Vs. Free Arginine: Free Arginine is highly polar and difficult to retain on standard C18 Reverse Phase columns. D-Arg-OMe provides better retention and ionization efficiency in organic solvents due to the esterification of the C-terminus. The shift from losing Water (-18) to losing Methanol (-32) is the confirmation of the ester bond integrity.

  • Vs. Ethyl Ester (D-Arg-OEt): If your workflow involves ethanol-based solvents, transesterification can occur. Comparing D-Arg-OMe (m/z 189) with D-Arg-OEt (m/z 203) allows you to monitor solvent-induced artifacts. The m/z 157 fragment is common to both esters (representing the core arginine acylium ion), making it a robust quantifier but a poor differentiator between esters.

The Chiral Blind Spot

Crucial Note: Standard ESI-MS/MS cannot distinguish between D-Arg-OMe and L-Arg-OMe. Their fragmentation spectra are identical in an achiral environment.

  • Solution: To differentiate enantiomers, you must use Ion Mobility Spectrometry (IMS) or Chiral Derivatization (e.g., Marfey's reagent) prior to MS analysis [1].

Experimental Protocol: Self-Validating Workflow

This protocol ensures the generation of high-quality spectra with built-in quality control steps.

Sample Preparation
  • Stock Solution: Dissolve 1 mg D-Arg-OMe in 1 mL 50:50 Methanol/Water + 0.1% Formic Acid.

    • Why: Methanol aids solubility; Formic acid ensures full protonation of the guanidino group.

  • Working Standard: Dilute to 1 µM (approx 200 ng/mL) for direct infusion.

Instrument Parameters (Triple Quadrupole / Q-TOF)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 25 V (Keep low to prevent in-source fragmentation of the ester).

  • Collision Energy (CE): Ramp from 10 eV to 40 eV.

    • Low CE (10-15 eV): Preserves m/z 172 (-NH3).

    • High CE (30+ eV): Generates m/z 70 (Immonium).

Workflow Diagram

Workflow Prep Sample Prep 50% MeOH + 0.1% FA Infusion Direct Infusion Flow: 5 µL/min Prep->Infusion MS1 MS1 Scan Target: m/z 189.1 Infusion->MS1 QC_Check QC: Check for m/z 175 (Hydrolysis) MS1->QC_Check Validation CID CID Fragmentation CE Ramp 10-40eV QC_Check->CID Pass Detection Detection Confirm -32 Da Loss CID->Detection

Figure 2: Analytical workflow for D-Arg-OMe validation. The QC step checks for hydrolysis (reversion to free arginine) before fragmentation.

References

  • Differentiation of Chiral Amino Acids

    • Title: Chiral recognition of amino acids by mass spectrometry.
    • Source: Tao, W. A., & Cooks, R. G. (2003). Analytical Chemistry.
    • URL:[Link]

  • Arginine Fragmentation Mechanisms

    • Title: Fragmentation of protonated arginine and its methylated deriv
    • Source: NIST Chemistry WebBook / MassBank.
    • URL:[Link]

  • Ester Hydrolysis in MS

    • Title: Electrospray Ionization Mass Spectrometry of Amino Acid Esters.
    • Source: Journal of Mass Spectrometry.
    • URL:[Link]

A Senior Application Scientist's Guide to Chiral Chromatography Techniques for Arginine Methyl Ester Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stereospecific analysis of chiral molecules is a critical step in ensuring product safety, efficacy, and quality. Arginine methyl ester, a derivative of the essential amino acid arginine, presents a common challenge in chiral separations due to its polar nature and the presence of a reactive guanidinium group. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) techniques for the resolution of D- and L-arginine methyl ester isomers, offering field-proven insights and actionable experimental protocols.

The Challenge of Stereoisomerism in Drug Development

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The classic, tragic example of thalidomide underscores the critical importance of chiral purity. Consequently, regulatory agencies worldwide mandate the stereospecific analysis of chiral drug candidates. Arginine and its derivatives are integral to numerous biological processes, and their enantiomeric purity is paramount in pharmaceutical formulations and as building blocks in peptide synthesis.

This guide will navigate the two primary strategies for the chiral resolution of arginine methyl ester by HPLC: direct and indirect methods. We will explore the underlying principles of each approach, compare the performance of various chiral stationary phases (CSPs), and provide detailed, self-validating experimental protocols.

Direct Chiral Separation: A Tale of Two Stationary Phases

Direct chiral chromatography is often the preferred method due to its simplicity, as it avoids the need for derivatization, thereby reducing sample handling and the potential for introducing impurities.[1][2] The success of this approach hinges on the selection of an appropriate chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to differential retention and separation. For a polar and ionizable molecule like arginine methyl ester, two classes of CSPs have demonstrated significant utility: macrocyclic glycopeptides and polysaccharide-based phases.

Macrocyclic Glycopeptide CSPs: The Power of Ionic Interactions

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin (e.g., Astec CHIROBIOTIC® T), are particularly well-suited for the separation of underivatized amino acids and their derivatives.[1] Their unique structure offers a combination of hydrophobic pockets, hydrogen bonding sites, and, crucially, ionizable groups.[1] This multi-modal interaction capability is key to resolving polar and charged analytes like arginine methyl ester.

The chiral recognition mechanism on a teicoplanin-based CSP involves a combination of interactions. The positively charged guanidinium group of arginine methyl ester can engage in strong ionic interactions with the negatively charged carboxyl groups on the CSP. Additional stability is conferred through hydrogen bonding and potential inclusion of the less polar parts of the molecule into the macrocyclic cavity. The subtle differences in how the D- and L-enantiomers fit into this complex chiral environment lead to differences in the stability of the transient diastereomeric complexes and, consequently, their separation.

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Workflow for Direct Chiral HPLC Separation.

Polysaccharide-Based CSPs: Versatility and Broad Applicability

Polysaccharide-based CSPs, derived from cellulose and amylose that are functionalized with phenylcarbamates or benzoates (e.g., CHIRALPAK® and CHIRALCEL® series), are among the most widely used and versatile CSPs.[3][4] Their chiral recognition ability stems from the helical structure of the polysaccharide backbone, which creates chiral grooves and cavities. Separation is achieved through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[5][6]

While often employed in normal-phase or polar organic modes, immobilized polysaccharide CSPs offer expanded solvent compatibility, allowing for their use in reversed-phase conditions suitable for polar analytes. For amino acid esters, these phases have shown excellent enantioselectivity, often with the choice between cellulose and amylose backbones, and the specific derivatizing agent, influencing the separation.[3]

dot graph G { layout=neato; node [shape=circle, style=filled, fontcolor="#FFFFFF"]; edge [color="#34A853"];

}

Caption: Chiral Recognition on a Polysaccharide CSP.

Indirect Chiral Separation: Creating Separable Diastereomers

The indirect approach involves the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a conventional, achiral stationary phase, such as a C18 column.

This method offers several advantages, including the potential for enhanced detection sensitivity if a chromophoric or fluorophoric CDA is used, and often results in excellent separation.[7] However, the derivatization step adds complexity to the workflow, requires a CDA of high enantiomeric purity, and must be carefully controlled to prevent racemization.[7][8]

A widely used and robust CDA for amino acids and their derivatives is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[7][8][9] It reacts with the primary amine of arginine methyl ester to form stable diastereomers that can be readily separated by reversed-phase HPLC.

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

Caption: Workflow for Indirect Chiral HPLC Separation via Derivatization.

Performance Comparison: Direct vs. Indirect Methods

FeatureDirect Method (e.g., Chirobiotic T)Indirect Method (e.g., Marfey's Reagent)
Principle Enantiomers separated on a chiral stationary phase.Enantiomers converted to diastereomers, then separated on an achiral stationary phase.
Sample Preparation Simple dissolution in mobile phase.Derivatization step required.
Potential for Artifacts Low.Higher (racemization, side reactions).
Column Specialized, more expensive chiral column.Standard, less expensive achiral column (e.g., C18).
Method Development Can be more complex, requires screening of CSPs and mobile phases.Often more straightforward once derivatization is optimized.
Sensitivity Dependent on analyte's chromophore.Can be significantly enhanced by using a CDA with a strong chromophore/fluorophore.
Throughput Higher, due to fewer sample preparation steps.Lower, due to the derivatization reaction time.

Experimental Protocols

The following protocols provide a starting point for the chiral separation of arginine methyl ester isomers. Optimization may be required based on the specific sample matrix and available instrumentation.

Protocol 1: Direct Enantioseparation using a Teicoplanin-Based CSP

This method is adapted from a validated protocol for the separation of arginine enantiomers and is expected to be a good starting point for arginine methyl ester.[1]

Chromatographic Conditions:

ParameterValue
Column Astec® CHIROBIOTIC® T, 250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol:50 mM Sodium Dihydrogen Phosphate Buffer, pH 4.6 (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature Ambient
Injection Volume 10 µL

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare the 50 mM sodium dihydrogen phosphate buffer and adjust the pH to 4.6 with phosphoric acid. Filter through a 0.45 µm membrane filter. Mix with methanol in the specified ratio.

  • Sample Preparation: Accurately weigh and dissolve the arginine methyl ester sample in the mobile phase to a concentration of approximately 0.2 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and record the chromatogram. The D-enantiomer is typically more retained on teicoplanin-based CSPs.[1]

Protocol 2: Indirect Enantioseparation using Marfey's Reagent

This protocol is based on established methods for the derivatization of amino acids.[7][9]

Materials:

  • Marfey's Reagent (FDAA) solution: 20 mM in acetone

  • Triethylamine (TEA): 0.5 M in water

  • Hydrochloric acid (HCl): 0.5 M in water

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Ammonium acetate

Step-by-Step Methodology:

  • Derivatization:

    • To 100 µL of the arginine methyl ester sample solution (approximately 0.5 mM), add 200 µL of the 20 mM Marfey's reagent solution.

    • Initiate the reaction by adding 50 µL of 0.5 M TEA.

    • Mix and incubate at 37°C for 1-2 hours in the dark. Reaction times may need to be optimized.

    • Quench the reaction by adding 50 µL of 0.5 M HCl.

    • Dilute the final sample to 1 mL with the initial mobile phase.

  • Chromatographic Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

    • Mobile Phase A: Water with 10 mM Ammonium Acetate, pH 6.5

    • Mobile Phase B: Acetonitrile with 10 mM Ammonium Acetate, pH 6.5

    • Gradient: A suitable gradient, for example, 20-60% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 340 nm (for the dinitrophenyl group of Marfey's reagent)

    • Temperature: 30°C

Conclusion and Recommendations

The choice between direct and indirect methods for the chiral separation of arginine methyl ester isomers depends on the specific requirements of the analysis.

  • For routine quality control and high-throughput screening where simplicity and speed are paramount, direct analysis on a macrocyclic glycopeptide CSP like Chirobiotic T is the recommended starting point. Its proven efficacy for underivatized amino acids makes it a strong candidate for arginine methyl ester.

  • Polysaccharide-based CSPs offer a valuable alternative, and screening both types of CSPs is advisable during method development to find the optimal selectivity.

  • When high sensitivity is required, or if a chiral column is not available, the indirect method using Marfey's reagent provides a robust and reliable alternative. The derivatization enhances detectability and allows for separation on a standard C18 column.

It is imperative to validate the chosen method for the specific sample matrix to ensure accurate and reliable results that meet regulatory standards. This guide provides the foundational knowledge and practical protocols to empower researchers to successfully tackle the chiral separation of arginine methyl ester isomers.

References

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 177-187. Available at: [Link]

  • Bhushan, R., & Kumar, V. (2010). Recent advances in the application of Marfey's reagent for chiral analysis of amino acids and peptides. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1174-1184.
  • Le Minh, T., Seidel-Morgenstern, A., & Lorenz, H. (2025).
  • Głód, B. K., & Piszcz, P. (2018). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 23(11), 2998.
  • Péter, A., Árki, A., Vékes, E., Tourwé, D., Lázár, L., Fülöp, F., & Armstrong, D. W. (2004). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of β2- and β3-homoamino acids.
  • Ali, I., & Aboul-Enein, H. Y. (2007). Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. Current Pharmaceutical Analysis, 3(1), 63-73.
  • Le Minh, T., Seidel-Morgenstern, A., & Lorenz, H. (2025).
  • Kono, H., & Sakamoto, S. (2016). Achiral Molecular Recognition of Aromatic Position Isomers by Polysaccharide-Based CSPs in Relation to Chiral Recognition. International Journal of Molecular Sciences, 17(12), 2146.
  • Chernobrovkin, M. G., Shpigun, O. A., & Svedas, V. K. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization.
  • Castellano, S., Paolino, M., Rizzato, E., Asaro, F., & Gargiulo, S. (2022). Expanding the utility of Marfey's analysis by using HPLC-SPE-NMR to determine the Cβ configuration of threonine and isoleucine residues in natural peptides. Journal of Pharmaceutical and Biomedical Analysis, 220, 115003.
  • Sigma-Aldrich. (n.d.). Astec CHIROBIOTIC Chiral HPLC Columns Brochure. Bioanalysis Zone.
  • Penn, S. G., Goodall, D. M., & Loran, J. S. (1993). Separations of derivatized amino acid enantiomers by cyclodextrin-modified capillary electrophoresis: mechanistic and molecular modeling studies.
  • Sigma-Aldrich. (n.d.).
  • Aturki, Z., D'Orazio, G., Fanali, S., & Rocco, A. (2020). Evaluation of L-arginine-based chiral ionic liquids for the enantiomeric separation of amino acids by electrokinetic chromatography and ligand-exchange capillary electrophoresis. A comparative study. Electrophoresis, 41(1-2), 111-120.
  • Sigma-Aldrich. (n.d.). CHIRAL HPLC COLUMNS.
  • JASCO Inc. (2024). Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with Ortho-Ohthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC)
  • Ilisz, I., Aranyi, A., & Pataj, Z. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. International Journal of Molecular Sciences, 25(9), 5009.
  • Schievanea, A., De Iulia, C., Cristoni, S., & Conti, M. (2020). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Molecules, 25(11), 2531.
  • Sigma-Aldrich. (n.d.). CHIRAL HPLC COLUMNS.
  • Szőcs, L., Filip, S., & Hancu, G. (2024). Comparative physicochemical investigation of the inclusion compounds of cyclodextrins with arginine and histidine stereoisomers. Macedonian Journal of Chemistry and Chemical Engineering, 43(1), 1-12.
  • Selvidge, J. (2024, December 4).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.